5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6(2)12-8(10-5)4-7(11-12)9(13)14/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJMZMNKPOVXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351783 | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300691-07-0 | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a robust synthetic pathway for 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The described methodology is a three-step process commencing with the synthesis of a key pyrazole intermediate, followed by cyclocondensation to construct the pyrazolo[1,5-a]pyrimidine core, and culminating in the hydrolysis of an ester to yield the final carboxylic acid. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate replication and further investigation by researchers in the field.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed in three main stages. This approach allows for the controlled construction of the bicyclic heteroaromatic system and the final installation of the carboxylic acid functionality.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields, reaction times, and key reaction parameters.
Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-5-carboxylate
The initial and crucial step is the formation of the pyrazole ring with the necessary functional groups for subsequent reactions. This is achieved through a Claisen condensation followed by a cyclization reaction with hydrazine.
2.1.1. Sub-step 1a: Synthesis of Diethyl 2-cyano-3-oxosuccinate
The synthesis begins with a Claisen condensation of ethyl cyanoacetate with diethyl oxalate.[1]
-
Experimental Protocol:
-
In a suitable reaction vessel, dissolve metallic sodium (1.7 eq) in a mixture of absolute ethanol and diethyl ether.
-
Once the sodium is completely dissolved, add diethyl oxalate (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
To this mixture, add ethyl cyanoacetate (1 eq) and continue stirring at room temperature overnight.
-
After the reaction is complete, dilute the mixture with water and acidify with 6M HCl to a pH of approximately 2-3.
-
Evaporate the solvents, and recrystallize the resulting product from boiling ethanol to obtain diethyl 2-cyano-3-oxosuccinate as colorless needles.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 41% | [1] |
| Melting Point | 96-97 °C | [1] |
2.1.2. Sub-step 1b: Synthesis of Ethyl 3-amino-1H-pyrazole-5-carboxylate
The synthesized diethyl 2-cyano-3-oxosuccinate is then cyclized with hydrazine to form the aminopyrazole ester.
-
Experimental Protocol:
-
Dissolve diethyl 2-cyano-3-oxosuccinate in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (1 eq) to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent.
-
-
Note: While a direct protocol for this specific reaction is not available, the general reaction of β-ketoesters with hydrazine is well-established. Reaction conditions would likely be similar to the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate from ethyl (E)-2-cyano-3-ethoxyacrylate, which involves refluxing in ethanol.[2]
Step 2: Synthesis of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
The second major step involves the construction of the pyrimidine ring through the cyclocondensation of the aminopyrazole intermediate with acetylacetone (pentane-2,4-dione).
Caption: Cyclocondensation of the aminopyrazole with acetylacetone.
-
Experimental Protocol:
-
In a round-bottom flask, dissolve ethyl 3-amino-1H-pyrazole-5-carboxylate in a suitable solvent, such as glacial acetic acid or ethanol.
-
Add an equimolar amount of acetylacetone to the solution.
-
Add a catalytic amount of a strong acid, such as sulfuric acid, if necessary.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.
-
-
Quantitative Data: (Data for a similar reaction is provided for reference)
| Reactants | Conditions | Yield | Reference |
| 5-Amino-3-(4-iodophenyl)pyrazole and acetylacetone | Ethanol, reflux | - | This reaction is reported, but a specific yield is not provided. |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Experimental Protocol:
-
Dissolve ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
-
Quantitative Data: (Data for a similar hydrolysis reaction is provided)
| Substrate | Reagent | Yield | Reference |
| A substituted ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | Lithium hydroxide | 98% | A similar hydrolysis is reported with high yield. |
Logical Relationships and Pathways
The synthesis relies on the inherent reactivity of the starting materials and intermediates. The following diagram illustrates the key chemical transformations and the logic behind the synthetic route.
Caption: Key transformations in the synthesis of the target molecule.
Conclusion
This technical guide outlines a feasible and logical three-step synthesis for this compound. The provided experimental protocols and data, based on established chemical transformations, offer a solid foundation for researchers to produce this valuable compound. The modular nature of this synthesis also presents opportunities for the generation of analogs by varying the starting materials in each step, which could be instrumental in the development of new therapeutic agents. Further optimization of each step may be required to achieve maximum yields and purity.
References
Unraveling the Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the specific mechanism of action for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not extensively available in public literature. This guide, therefore, provides a comprehensive overview of the well-established biological activities and mechanisms associated with the broader class of pyrazolo[1,5-a]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry.
Core Insights into the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is recognized as a "privileged scaffold" in drug discovery, signifying its capability to bind to multiple biological targets with high affinity.[1] This heterocyclic system is a cornerstone for the development of novel therapeutics, particularly in the realm of oncology.[1][2] Extensive research has demonstrated that compounds bearing this core structure exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]
A predominant mechanism of action for many biologically active pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases.[2][4] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]
Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent inhibitors of several key protein kinases, including Pim-1, Flt-3, Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK.[2][4][5] The primary mode of inhibition for many of these derivatives is through ATP-competitive binding, where the compound occupies the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[2]
Quantitative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
While specific data for this compound is unavailable, the following table summarizes the inhibitory activities of other exemplary pyrazolo[1,5-a]pyrimidine compounds against various kinases, as reported in the literature. This data provides a quantitative perspective on the potential potency of this class of molecules.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | Pim-1 | 45 | [5] |
| Compound 9 | Pim-1 | Not Specified (Potent) | [5] |
| Compound 9a | Pim-1 | Not Specified (Potent) | [5] |
| Compound 11a | Pim-1 | Not Specified (Potent) | [5] |
| Compound 11b | Pim-1 | Not Specified (Potent) | [5] |
| SGI-1776 | Pim-1 | Potent | [5] |
Note: "Potent" indicates that the source material described the compound as having strong inhibitory activity without providing a specific IC50 value.
Key Experimental Methodologies
The following outlines the typical experimental protocols employed to characterize the mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., Pim-1, Flt-3).
-
Kinase-specific substrate (peptide or protein).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or modified for non-radioactive detection.
-
Assay buffer containing necessary cofactors (e.g., MgCl₂, DTT).
-
Test compound (pyrazolo[1,5-a]pyrimidine derivative) at various concentrations.
-
Positive control inhibitor.
-
Negative control (vehicle, e.g., DMSO).
-
Detection reagents (e.g., phosphospecific antibodies, scintillation counter).
-
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, typically by adding a stop solution (e.g., EDTA).
-
The extent of substrate phosphorylation is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. For ELISA-based assays, a phosphospecific antibody is used for detection.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell-Based Phosphorylation Assay (e.g., BAD Phosphorylation)
This assay assesses the ability of a compound to inhibit a kinase within a cellular context. For Pim-1 inhibitors, a common downstream target that is assessed is the phosphorylation of the BAD protein.[5][6]
-
Cell Culture:
-
A suitable human cancer cell line (e.g., a leukemia cell line for Pim-1) is cultured under standard conditions.
-
-
Treatment:
-
Cells are treated with varying concentrations of the pyrazolo[1,5-a]pyrimidine derivative for a specified duration.
-
Positive and negative controls are included.
-
-
Cell Lysis:
-
After treatment, cells are harvested and lysed to extract total protein.
-
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BAD).
-
A loading control antibody (e.g., anti-β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The intensity of the bands corresponding to the phosphorylated protein is quantified to determine the extent of inhibition.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway and experimental workflow.
Caption: General kinase signaling pathway and its inhibition by a pyrazolo[1,5-a]pyrimidine compound.
Caption: A typical workflow for the evaluation of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including kinase inhibition. This technical guide provides a comprehensive overview of the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives, focusing on detailed experimental protocols, quantitative data, and logical workflows.
Core Synthesis Strategy: Cyclocondensation
The principal and most efficient method for the synthesis of the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound. To achieve the desired 5,7-dimethyl substitution pattern, acetylacetone (pentane-2,4-dione) is the reagent of choice. The substituent at the 2-position of the final product is determined by the substituent at the 4-position of the starting 3-aminopyrazole.
Synthesis of the Target Compound: this compound
The synthesis of the title compound can be achieved through a two-step process starting from a commercially available or readily synthesized 3-aminopyrazole-4-carboxylate ester. This involves an initial cyclocondensation to form the ethyl ester of the target acid, followed by hydrolysis to yield the final carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
This procedure outlines the cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate with acetylacetone.
Reagents and Conditions:
| Reagent | Molar Ratio | Notes |
| Ethyl 3-aminopyrazole-4-carboxylate | 1.0 | Starting material |
| Acetylacetone (Pentane-2,4-dione) | 1.1 | β-dicarbonyl compound |
| Glacial Acetic Acid | - | Solvent and catalyst |
| Reaction Temperature | Reflux | Typically around 120 °C |
| Reaction Time | 4-6 hours | Monitored by TLC |
Procedure:
-
To a solution of ethyl 3-aminopyrazole-4-carboxylate (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate.
Experimental Protocol: Hydrolysis to this compound
This protocol describes the conversion of the ethyl ester to the final carboxylic acid.
Reagents and Conditions:
| Reagent | Concentration/Molar Ratio | Notes |
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate | 1.0 | Starting ester |
| Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | 2.0 - 3.0 eq | Hydrolyzing agent |
| Tetrahydrofuran (THF) / Water or Ethanol / Water | - | Solvent system |
| Hydrochloric Acid (HCl) | 1 M or 2 M | For acidification |
| Reaction Temperature | Room Temperature to 60 °C | Dependent on base and solvent |
| Reaction Time | 2-12 hours | Monitored by TLC |
Procedure:
-
Suspend or dissolve ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add a solution of lithium hydroxide (2.0-3.0 eq) in water to the mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 2-12 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, remove the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to afford this compound.
Synthesis of Derivatives
The versatile pyrazolo[1,5-a]pyrimidine core allows for the synthesis of a wide range of derivatives with diverse functionalities. The following table summarizes the synthesis of various derivatives, highlighting the starting materials and reported yields.
| Starting 3-Aminopyrazole Derivative | β-Dicarbonyl Compound / Other Reagent | Product | Yield (%) | Reference |
| 3-Amino-1H-pyrazole-4-carbonitrile | Acetylacetone | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonitrile | 85-95 | [1] |
| Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | Acetylacetone | Ethyl 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate | ~80 | [1] |
| 5-Amino-3-methyl-1H-pyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | [2] |
| 3,5-Diaminopyrazole | Acetylacetone | 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine | High | [3] |
| 4-Phenyl-1H-pyrazol-5-amine | N-Methyl uracil | 3-Phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one | 62 | [4] |
Mandatory Visualizations
Synthetic Pathway for this compound
Caption: Synthesis of the target carboxylic acid.
General Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine Derivatives
Caption: General cyclocondensation reaction.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Biological Activity of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Remains Undocumented in Publicly Available Research
Despite extensive investigation into the broader class of pyrazolo[1,5-a]pyrimidine derivatives, which have shown promise in various therapeutic areas, specific biological activity data for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is conspicuously absent from the current scientific literature. This technical overview addresses the existing knowledge gap and provides a general context based on the activities of structurally related compounds.
Researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds will find that while the pyrazolo[1,5-a]pyrimidine core is a well-explored scaffold, the specific biological functions of this compound have not been detailed in peer-reviewed studies. Comprehensive searches of scientific databases have yielded no quantitative data, such as IC50, Ki, or EC50 values, nor any descriptions of experimental protocols or affected signaling pathways related to this particular molecule.
The pyrazolo[1,5-a]pyrimidine scaffold is a recurring motif in medicinal chemistry, with various derivatives being investigated for a range of biological activities. These activities primarily include anticancer and enzyme inhibitory effects. For instance, compounds with this core structure have been explored as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
While it is plausible that this compound may exhibit similar biological properties to its chemical relatives, any such assertion would be purely speculative without direct experimental evidence. The specific substitutions on the pyrazolo[1,5-a]pyrimidine ring system are known to significantly influence the biological activity and target specificity of these compounds. The presence of dimethyl groups at the 5 and 7 positions and a carboxylic acid at the 2 position will undoubtedly confer unique physicochemical properties that dictate its interaction with biological targets.
Future Directions:
The absence of data on the biological activity of this compound highlights an opportunity for new research. A logical first step would be to synthesize the compound and screen it against a panel of common biological targets, such as various protein kinases, to identify any potential inhibitory activity. Subsequent in vitro cellular assays could then be employed to assess its effects on cancer cell proliferation, apoptosis, or other relevant cellular processes.
Should any significant activity be identified, further studies to elucidate the mechanism of action, including the identification of specific molecular targets and the signaling pathways involved, would be warranted.
General Workflow for Investigating a Novel Compound
For researchers interested in exploring the biological activity of a novel compound like this compound, a typical experimental workflow would be as follows:
Caption: A generalized workflow for the biological evaluation of a novel chemical compound.
Characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in modern medicinal chemistry, with numerous derivatives showing potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic system.
Core Physicochemical and Structural Information
This compound is a heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol .[1]
| Property | Value | Source |
| CAS Number | 300691-07-0 | [1] |
| Molecular Formula | C₉H₉N₃O₂ | [1] |
| Molecular Weight | 191.19 | [1] |
| MDL Number | MFCD00461394 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the construction of the pyrazolo[1,5-a]pyrimidine core followed by functional group manipulations. A plausible synthetic route involves the initial synthesis of the corresponding ethyl ester, followed by hydrolysis to yield the carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
A common and effective method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is through the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound.[2][3]
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate in a mixture of glacial acetic acid and ethanol, add an equimolar amount of acetylacetone.
-
Heat the reaction mixture at reflux (approximately 100 °C) for 6 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate.
Experimental Protocol: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[4]
Materials:
-
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
-
Lithium hydroxide monohydrate
-
Methanol
-
Water
-
1 M Hydrochloric acid
Procedure:
-
Suspend the ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate in a mixture of methanol and water.
-
Add a solution of lithium hydroxide monohydrate to the suspension.
-
Stir the mixture at room temperature for 18 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.5 | s | H-3 |
| ~7.1 | s | H-6 |
| ~2.7 | s | 7-CH₃ |
| ~2.6 | s | 5-CH₃ |
| ~13.0 | br s | COOH |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O |
| ~162 | C5 |
| ~147 | C7 |
| ~146 | C3a |
| ~145 | C2 |
| ~111 | C6 |
| ~101 | C3 |
| ~25 | 5-CH₃ |
| ~17 | 7-CH₃ |
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to the exact mass of the compound.
Biological Activity and Potential Applications
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[2] Numerous derivatives have demonstrated potent and selective inhibition of various kinases involved in cancer cell proliferation and survival.
Kinase Inhibitory Potential
Derivatives of the pyrazolo[1,5-a]pyrimidine core have been reported as inhibitors of several important kinase families:
-
Phosphoinositide 3-kinases (PI3Ks): Certain pyrazolo[1,5-a]pyrimidine derivatives have shown selective inhibition of PI3Kδ, a key enzyme in immune cell signaling, suggesting potential applications in inflammatory diseases and hematological malignancies.[6]
-
Cyclin-Dependent Kinases (CDKs): The scaffold has been utilized to develop inhibitors of CDKs, which are central regulators of the cell cycle. CDK inhibition is a validated strategy in cancer therapy.
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is a key feature of some approved and clinical-stage Trk inhibitors for the treatment of cancers harboring NTRK gene fusions.[7]
Given the established activity of the scaffold, this compound is a promising candidate for screening against a panel of protein kinases to identify potential therapeutic applications. The carboxylic acid moiety provides a handle for further derivatization to explore structure-activity relationships and optimize potency and selectivity.
Conclusion
This compound is a molecule of significant interest for drug discovery and development, building upon the well-validated therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold. This guide provides a foundational understanding of its synthesis, characterization, and likely biological activities. Further experimental investigation is warranted to fully elucidate its pharmacological profile and potential as a lead compound for novel kinase inhibitors.
References
- 1. This compound | 300691-07-0 [m.chemicalbook.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
An In-Depth Technical Guide on 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Solubility, Experimental Protocols, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies concerning 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document outlines a standard protocol for determining its solubility, presents a framework for organizing such data, and situates the compound within a relevant biological signaling pathway, reflecting the known activities of the broader pyrazolo[1,5-a]pyrimidine class as kinase inhibitors.
Quantitative Solubility Data
Currently, specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, for research and development purposes, it is crucial to systematically determine and present this information. The following tables provide a standardized template for recording experimentally determined solubility values.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent System | Solubility (mg/mL) | Solubility (mM) | Method |
| Water | Data not available | Data not available | Shake-Flask |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Shake-Flask |
| Ethanol | Data not available | Data not available | Shake-Flask |
| Methanol | Data not available | Data not available | Shake-Flask |
| Acetonitrile | Data not available | Data not available | Shake-Flask |
Table 2: Kinetic Solubility of this compound in Aqueous Buffer
| Buffer System (e.g., PBS pH 7.4) | Solubility (µg/mL) | Solubility (µM) | Method |
| Data not available | Data not available | Data not available | Nephelometry/UV Spectroscopy |
Experimental Protocols for Solubility Determination
To ensure consistency and reproducibility, standardized protocols for solubility assessment are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[1]
Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it using a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
Perform the experiment in triplicate to ensure the reliability of the results.
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[2]
Objective: To measure the concentration of this compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.
Materials:
-
A stock solution of this compound in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
Plate shaker
Procedure:
-
Prepare a series of dilutions of the DMSO stock solution in the 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and the kinetic solubility limit.
-
Alternatively, the plate can be centrifuged to pellet the precipitate, and the concentration of the compound in the supernatant can be determined by UV-Vis spectroscopy against a standard curve.
Biological Context: Inhibition of the PI3K/Akt Signaling Pathway
While the specific molecular targets of this compound are not definitively established in the available literature, the pyrazolo[1,5-a]pyrimidine scaffold is a well-known pharmacophore in the development of protein kinase inhibitors.[3][4] These compounds often act as ATP-competitive inhibitors in the kinase domain. One of the key signaling pathways frequently targeted by such inhibitors is the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[5]
The following diagram illustrates the PI3K/Akt signaling pathway and the potential point of inhibition by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
Figure 1. PI3K/Akt signaling pathway and potential inhibition.
Workflow for Assessing Kinase Inhibition
The following diagram outlines a general workflow for evaluating the inhibitory activity of this compound against a target kinase, such as PI3K.
Figure 2. Workflow for kinase inhibitor evaluation.
References
- 1. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. cusabio.com [cusabio.com]
An In-depth Technical Guide to the NMR Spectral Analysis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents a predictive analysis based on closely related analogs and established principles of NMR spectroscopy.
Predicted NMR Spectral Data
The anticipated ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are derived from the analysis of similar pyrazolo[1,5-a]pyrimidine structures and take into account the electronic effects of the carboxylic acid substituent at the C2 position.
Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.6 | s | 1H | H-3 |
| ~7.2 | s | 1H | H-6 |
| ~2.7 | s | 3H | 7-CH₃ |
| ~2.6 | s | 3H | 5-CH₃ |
Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~163 | -COOH |
| ~162 | C-5 |
| ~148 | C-7 |
| ~147 | C-3a |
| ~145 | C-2 |
| ~111 | C-6 |
| ~101 | C-3 |
| ~25 | 5-CH₃ |
| ~17 | 7-CH₃ |
Experimental Protocols
The following sections detail the methodologies for the synthesis of the title compound and the acquisition of its NMR spectra.
Synthesis of this compound
The synthesis of this compound can be achieved via the hydrolysis of its corresponding ethyl ester. This method is adapted from procedures reported for analogous pyrazolo[1,5-a]pyrimidine derivatives.[1][2]
Workflow for Synthesis
Caption: Synthetic workflow for the preparation of the title compound.
Procedure:
-
Dissolution: Dissolve ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to the solution and stir the mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Acidification: Upon completion, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid (HCl).
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
NMR Sample Preparation and Data Acquisition
A standardized protocol for the preparation of samples for NMR analysis is crucial for obtaining high-quality, reproducible data.
Workflow for NMR Analysis
Caption: General workflow for NMR sample preparation and analysis.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature. Use standard pulse programs for data collection.
Biological Context and Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities. Notably, many derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes.[3][4][5] Aberrant kinase activity is a hallmark of many diseases, including cancer.
The diagram below illustrates a generalized protein kinase signaling pathway that can be targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors. These inhibitors typically act as ATP-competitive antagonists, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.
Generalized Kinase Inhibition Pathway
Caption: Inhibition of a generic protein kinase signaling pathway.
This guide provides a foundational understanding of the NMR spectral properties of this compound, alongside practical experimental protocols and a relevant biological context. The predictive nature of the spectral data presented herein should be taken into consideration and can serve as a valuable reference for the empirical analysis of this compound.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Fragmentation Roadmap: A Technical Guide to the Mass Spectrometry of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Structure and Predicted Molecular Ion
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid possesses a fused heterocyclic core composed of a pyrazole and a pyrimidine ring, substituted with two methyl groups and a carboxylic acid group.
Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 191.19 g/mol
Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule is expected to readily form a molecular ion [M]⁺• at m/z 191.
Proposed Key Fragmentation Pathways
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of substituents and subsequent cleavages of the heterocyclic ring system. The stability of the fused aromatic core will significantly influence the fragmentation cascade.
A logical workflow for the mass spectrometry analysis and data interpretation is outlined below.
Caption: Experimental Workflow for MS Analysis.
The primary fragmentation events are hypothesized to be initiated by the loss of the carboxylic acid group and the methyl substituents.
An In-depth Technical Guide to the Putative Crystal Structure of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a definitive, publicly available crystal structure for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has not been reported. This guide provides a comprehensive overview of the parent scaffold, pyrazolo[1,5-a]pyrimidine, and outlines the detailed experimental protocols that would be employed for the determination of the target compound's crystal structure. The crystallographic data presented herein is hypothetical and serves as an illustrative example based on known small organic molecules.
The pyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines.[1] This core structure is a key component in a variety of biologically active compounds, including potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[1][2] Derivatives of this scaffold have shown promise as anti-inflammatory, antitumor, and antiviral agents.[3]
Chemical Properties of the Target Compound
While the crystal structure is not determined, the basic chemical properties of this compound are known.
| Property | Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| CAS Number | 300691-07-0 |
Experimental Protocols
The determination of the crystal structure of a novel compound such as this compound would follow a well-established workflow in small molecule X-ray crystallography.
Synthesis
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the cyclocondensation of 3-amino-pyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[4] For the target molecule, a plausible synthetic route would involve the reaction of a 3-aminopyrazole-5-carboxylic acid derivative with acetylacetone under acidic or basic conditions. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for similar compounds.[4]
Crystallization
Obtaining a diffraction-quality single crystal is often the most challenging step.[5][6] For a small organic molecule like the target compound, several standard methods would be attempted.
-
Slow Evaporation: A near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[7]
-
Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). Over time, the precipitant vapor diffuses into the compound's solution, reducing its solubility and promoting crystallization.[7]
-
Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
The choice of solvent is critical and is typically determined through screening various options in which the compound is moderately soluble.[7]
X-ray Diffraction Data Collection
Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer.[5][6]
-
Mounting: The crystal is carefully selected under a microscope and mounted on a holder, often a glass fiber or a loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Data Collection: The diffractometer directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).[6] Each diffraction spot's intensity and position are recorded. A complete dataset consists of tens of thousands of reflections.[5]
Structure Solution and Refinement
The collected diffraction data is processed to determine the three-dimensional arrangement of atoms in the crystal.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[8]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using least-squares methods to achieve the best possible fit.[9]
Hypothetical Crystallographic Data
The following tables present plausible, hypothetical crystallographic data for this compound, based on typical values for small organic molecules.
Table 1: Crystal Data and Structure Refinement
| Parameter | Hypothetical Value |
| Empirical formula | C₉H₉N₃O₂ |
| Formula weight | 191.19 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.5(1) Å |
| b | 12.3(1) Å |
| c | 9.2(1) Å |
| α | 90° |
| β | 105.2(1)° |
| γ | 90° |
| Volume | 930(2) ų |
| Z | 4 |
| Density (calculated) | 1.365 Mg/m³ |
| Absorption coefficient | 0.103 mm⁻¹ |
| F(000) | 400 |
| Data collection | |
| Reflections collected | 8200 |
| Independent reflections | 1850 [R(int) = 0.04] |
| Refinement | |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.060, wR2 = 0.125 |
Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters
| Atom | x | y | z | U(eq) [Ų] |
| N1 | 0.25(1) | 0.15(1) | 0.35(1) | 0.02(1) |
| N2 | 0.38(1) | 0.20(1) | 0.45(1) | 0.02(1) |
| N3 | 0.10(1) | 0.30(1) | 0.55(1) | 0.02(1) |
| C1 | 0.45(1) | 0.10(1) | 0.25(1) | 0.03(1) |
| C2 | 0.58(1) | 0.15(1) | 0.30(1) | 0.03(1) |
| C3 | 0.60(1) | 0.25(1) | 0.40(1) | 0.03(1) |
| C4 | 0.50(1) | 0.30(1) | 0.50(1) | 0.02(1) |
| C5 | 0.35(1) | 0.35(1) | 0.60(1) | 0.02(1) |
| C6 | 0.20(1) | 0.38(1) | 0.65(1) | 0.03(1) |
| C7 | 0.05(1) | 0.40(1) | 0.70(1) | 0.04(1) |
| C8 | -0.10(1) | 0.35(1) | 0.60(1) | 0.04(1) |
| C9 | -0.05(1) | 0.25(1) | 0.50(1) | 0.03(1) |
| O1 | 0.65(1) | 0.05(1) | 0.20(1) | 0.04(1) |
| O2 | 0.70(1) | 0.30(1) | 0.45(1) | 0.04(1) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for small molecule crystal structure determination.
Caption: Workflow for Crystal Structure Determination.
Biological Context: Kinase Inhibition Signaling Pathway
The pyrazolo[1,5-a]pyrimidine scaffold is a known inhibitor of multiple protein kinases, such as PI3Kδ and CDK2/TRKA, which are often dysregulated in cancer.[10][11] The diagram below illustrates a simplified signaling pathway where such an inhibitor might act.
Caption: PI3K/Akt Signaling Pathway Inhibition.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (EVT-1635578) | 87119-67-3 [evitachem.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets for the pyrazolo[1,5-a]pyrimidine scaffold. As of this writing, no specific biological data or therapeutic targets have been publicly documented for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The information presented herein is based on studies of structurally related pyrazolo[1,5-a]pyrimidine derivatives and is intended to guide research and drug development efforts for this class of compounds.
Introduction
The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated as inhibitors of various protein kinases and other enzymes, demonstrating potential therapeutic applications in oncology, inflammation, and autoimmune diseases.[2] This technical guide summarizes the known therapeutic targets of pyrazolo[1,5-a]pyrimidine derivatives, providing quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in exploring the therapeutic potential of compounds such as this compound.
Phosphoinositide 3-Kinase delta (PI3Kδ)
Target Overview: PI3Kδ is a lipid kinase that plays a crucial role in the activation and function of immune cells, particularly B cells.[3] Dysregulation of the PI3Kδ signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as in B-cell malignancies.[3]
Data Presentation: PI3Kδ Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Modifications from Core Scaffold | PI3Kδ IC50 (nM) | PI3Kα/δ Selectivity | Reference |
| CPL302415 (6) | 5-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-7-morpholino | 18 | 79 | [4] |
| CPL302253 (54) | 5-(1H-indol-4-yl)-7-morpholino-2-((4-(propan-2-yl)piperazin-1-yl)methyl) | 2.8 | >357 | [5] |
| Compound 7 | 2-methyl-5-(1H-benzo[d]imidazol-1-yl)-7-morpholino | 470 | >127 | [5] |
Experimental Protocols: PI3Kδ Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available assays for measuring PI3K activity.[3][6]
Objective: To determine the in vitro inhibitory activity of a test compound against PI3Kδ.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is detected through a coupled luciferase/luciferin reaction that generates a luminescent signal proportional to the kinase activity.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI(4,5)P2 substrate
-
ATP
-
PI3K reaction buffer (e.g., 25mM HEPES, pH 7.5, 10mM MgCl2, 5mM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 2.5 µL of 2X PI3Kδ enzyme solution to each well of a 384-well plate.
-
Add 2.5 µL of the test compound dilution or DMSO (for control wells).
-
Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP mix (PI(4,5)P2 and ATP in reaction buffer).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: PI3K/Akt/mTOR
References
- 1. revvity.com [revvity.com]
- 2. biorxiv.org [biorxiv.org]
- 3. ulab360.com [ulab360.com]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ADP-Glo™ Lipid Kinase Assay Protocol [promega.jp]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a member of the pyrazolo[1,5-a]pyrimidine class of compounds. This class is recognized for its potential as kinase inhibitors and other enzymatic modulators, making it a scaffold of significant interest in drug discovery, particularly in oncology and inflammation.[1][2] The following protocols are designed to facilitate the characterization of the biological activity of this compound.
Overview of Potential Biological Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3] Modifications to the pyrazolo[1,5-a]pyrimidine scaffold have been shown to influence binding affinity to specific protein targets, including kinases, through various molecular interactions.[1]
Additionally, pyrazole-containing compounds have been investigated as inhibitors of enzymes such as xanthine oxidase, which is involved in purine metabolism and is a target for the treatment of gout.
The following sections provide detailed protocols for a selection of in vitro assays to characterize the activity of this compound.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data that could be generated from the described in vitro assays. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Kinase A | 150 |
| Kinase B | 25 |
| Kinase C | >10,000 |
| Kinase D | 800 |
Table 2: Cell-Based Assay Results
| Cell Line | Assay Type | IC50 (µM) |
| Cancer Cell Line 1 | MTT Proliferation | 5.2 |
| Cancer Cell Line 2 | MTT Proliferation | 12.8 |
| Normal Cell Line 1 | MTT Proliferation | > 50 |
Table 3: Xanthine Oxidase Inhibition
| Compound | IC50 (µM) |
| This compound | 8.5 |
| Allopurinol (Positive Control) | 2.8 |
Experimental Protocols
This assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP
-
5x Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
-
This compound
-
White, low-volume 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water.
-
Compound Dilution: Prepare a serial dilution of the test compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the peptide substrate.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound or vehicle (for controls) to the wells.
-
Add 5 µL of the master mix to all wells.
-
To initiate the reaction, add 2.5 µL of diluted kinase to the "Positive Control" and "Test Inhibitor" wells. Add 2.5 µL of 1x Kinase Assay Buffer to the "Negative Control" wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression analysis.
CETSA is used to verify the engagement of a compound with its target protein in a cellular environment based on ligand-induced thermal stabilization.[4]
Materials:
-
Cultured cells
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
PCR tubes
-
Thermal cycler
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for 1-2 hours at 37°C.[5]
-
Cell Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.[4]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[5]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[4]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[4]
-
Western Blot Analysis: Normalize the protein concentrations, prepare samples for SDS-PAGE, and perform Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble target protein against the temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[5]
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.[6]
Materials:
-
Xanthine oxidase
-
Xanthine
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
This compound
-
Allopurinol (positive control)
-
96-well UV-transparent plates
-
Microplate reader capable of reading absorbance at 295 nm
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer. Prepare xanthine and xanthine oxidase solutions in phosphate buffer.[7]
-
Assay Plate Setup:
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 60 µL of xanthine solution to each well to start the reaction.[7]
-
Incubation: Incubate the plate at 25°C for 15 minutes.[7]
-
Data Acquisition: Measure the absorbance at 295 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
Application Notes and Protocols for Cell-Based Assays Using 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid and its Analogs as ALK2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which have been identified as potent inhibitors of various protein kinases. A key target of this chemical scaffold is the Activin receptor-like kinase 2 (ALK2), also known as Activin A receptor, type I (ACVR1). ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in rare genetic disorders such as Fibrodysplasia Ossificans Progressiva (FOP) and in certain cancers like Diffuse Intrinsic Pontine Glioma (DIPG). Consequently, inhibitors of ALK2, such as this compound, are valuable tools for research and potential therapeutic agents.
This document provides detailed protocols for a suite of cell-based assays to characterize the activity of this compound and its analogs as ALK2 inhibitors.
ALK2 Signaling Pathway
The canonical ALK2 signaling pathway is initiated by the binding of a BMP ligand (e.g., BMP6, BMP9) to a type II BMP receptor, which in turn recruits and phosphorylates the type I receptor, ALK2. The activated ALK2 kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it binds to BMP-responsive elements (BREs) in the promoter regions of target genes, thereby regulating their transcription. In FOP, a mutation in ALK2 leads to its hyperactivation, causing aberrant downstream signaling and heterotopic ossification.
Data Presentation: Inhibitory Activity
The following data are illustrative and serve as an example of how to present results obtained from the described assays. Actual values must be determined experimentally.
| Assay Type | Cell Line | Ligand (Concentration) | Measured Endpoint | IC50 (nM) for Compound X* |
| pSMAD1/5/8 Western Blot | C2C12 | BMP9 (10 ng/mL) | SMAD1/5/8 Phosphorylation | 85 |
| BRE-Luciferase Reporter | HEK293T-BRE-Luc | BMP9 (10 ng/mL) | Luciferase Activity | 60 |
| NanoBRET™ Target Engagement | HEK293T | N/A | ALK2 Occupancy | 45 |
| Cell Viability | H157 (LKB1-deficient) | N/A | Cell Proliferation | 250 |
*Compound X represents this compound or an analog.
Experimental Protocols
pSMAD1/5/8 Inhibition Assay by Western Blot
This assay directly measures the ability of the test compound to inhibit ALK2-mediated phosphorylation of its downstream targets, SMAD1, SMAD5, and SMAD8, in response to BMP stimulation.
Materials:
-
C2C12 myoblast cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
Recombinant Human BMP9
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-Actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Protocol:
-
Cell Culture: Seed C2C12 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Pre-treat the serum-starved cells with the compound or vehicle (DMSO) for 1 hour at 37°C.
-
BMP Stimulation: Add BMP9 to each well to a final concentration of 10 ng/mL. Incubate for 45 minutes at 37°C.
-
Cell Lysis: Aspirate the medium, wash cells once with cold PBS, and add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Load 20 µg of protein per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with anti-phospho-SMAD1/5/8 primary antibody overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using an ECL substrate and capture the chemiluminescent signal. g. Strip the membrane and re-probe for total SMAD1 and β-Actin as loading controls.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSMAD1/5/8 signal to total SMAD1 or β-Actin. Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the IC50 value.
BRE-Luciferase Reporter Assay
This assay indirectly measures ALK2 activity by quantifying the transcription of a luciferase reporter gene under the control of a BMP-responsive element (BRE).
Materials:
-
HEK293T cell line stably expressing a BRE-luciferase reporter and a constitutively expressed Renilla luciferase (e.g., HEK293T BRE-Luc/TK Renilla).[1][2]
-
DMEM, FBS, Penicillin-Streptomycin
-
Recombinant Human BMP9
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well microplates
Protocol:
-
Cell Seeding: Seed HEK293T-BRE-Luc cells into white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free DMEM. Aspirate the growth medium from the cells and add 80 µL of medium containing the compound or vehicle. Incubate for 1 hour.
-
BMP Stimulation: Add 20 µL of BMP9 solution to each well to achieve a final concentration of 10 ng/mL.[3]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Measurement: a. Equilibrate the plate and the Dual-Luciferase® reagents to room temperature. b. Aspirate the medium and add 20 µL of 1X Passive Lysis Buffer to each well. c. Incubate for 15 minutes at room temperature on an orbital shaker. d. Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luminescence.[4] e. Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luminescence.[4]
-
Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each well to normalize for cell number and transfection efficiency. Plot the normalized ratios against the compound concentration and fit a dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of the test compound to ALK2 in living cells, providing a direct measure of target engagement.
Materials:
-
HEK293T cell line
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
ALK2-NanoLuc® Fusion Vector
-
NanoBRET™ Tracer (e.g., K-11) and Nano-Glo® Substrate
-
White, non-binding surface 384-well plates
Protocol:
-
Transfection: Transfect HEK293T cells with the ALK2-NanoLuc® fusion vector according to the manufacturer's protocol. Culture for 18-24 hours to allow for protein expression.[5]
-
Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM at a concentration of 2 x 10^5 cells/mL. Dispense 38 µL of the cell suspension into each well of a 384-well plate.[5]
-
Compound and Tracer Addition: a. Add test compound (e.g., 100 nL of a dilution series) to the assay wells. b. Add the NanoBRET™ Tracer at a pre-determined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO2.[5]
-
Substrate Addition and Measurement: a. Add NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. b. Measure the filtered luminescence signals for the donor (NanoLuc®, ~450 nm) and acceptor (Tracer, >610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected NanoBRET™ ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Cell Viability Assay
This assay assesses the effect of ALK2 inhibition on the proliferation and viability of cancer cell lines whose growth is dependent on ALK2 signaling.
Materials:
-
ALK2-dependent cancer cell line (e.g., LKB1-mutant lung cancer cell line H157)
-
Appropriate cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Sulforhodamine B (SRB))
-
Clear or opaque 96-well plates (depending on the assay)
Protocol (using SRB):
-
Cell Seeding: Seed 3,000 H157 cells per well in a 96-well plate and allow them to attach overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Solubilization: Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Shake the plates for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
References
- 1. HEK293T BRE-Luc/TK Renilla cell line | Cell Lines - Ximbio [ximbio.com]
- 2. 9406360.fs1.hubspotusercontent-na1.net [9406360.fs1.hubspotusercontent-na1.net]
- 3. researchgate.net [researchgate.net]
- 4. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 5. eubopen.org [eubopen.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities.[1] Derivatives of this core structure have shown significant potential as inhibitors of various enzymes, making them attractive candidates for the development of novel therapeutics.[2][3] This document provides an overview of the potential applications of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and related pyrazolo[1,5-a]pyrimidine derivatives as enzyme inhibitors, along with detailed protocols for assessing their inhibitory activity against key enzyme targets. While specific inhibitory data for this compound is not extensively available in public literature, the broader class of pyrazolo[1,5-a]pyrimidines has demonstrated potent inhibition of several important enzyme families, including protein kinases and xanthine oxidase.
Potential Enzyme Targets for Pyrazolo[1,5-a]pyrimidine Derivatives
Protein Kinases
Protein kinases are crucial regulators of a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for various protein kinases. These compounds often act as ATP-competitive inhibitors due to their structural similarity to the adenine ring of ATP.[4][5]
Key Protein Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, such as CDK1, CDK2, and CDK9, which are central to cell cycle regulation.[5][6] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
-
Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly selective and potent inhibitors of CK2, a kinase implicated in cancer cell proliferation and survival.[7]
-
Phosphoinositide 3-kinase δ (PI3Kδ): This kinase is a key signaling molecule in immune cells, and its overactivity is associated with inflammatory and autoimmune diseases.[8] Novel pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective PI3Kδ inhibitors.[8][9]
-
Other Kinases: The versatility of the pyrazolo[1,5-a]pyrimidine core has enabled the development of inhibitors for a range of other kinases, including Tropomyosin receptor kinase A (TRKA) and IRAK4.[5][10]
Xanthine Oxidase
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[11] Elevated levels of uric acid can lead to hyperuricemia and gout. Several pyrazolopyrimidine derivatives have been investigated as inhibitors of xanthine oxidase.[12][13]
Quantitative Data on Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against different enzyme targets. It is important to note that these are examples from the broader compound class and not specific data for this compound.
| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivatives | CDK2/Cyclin A | IC50: 3.41 ± 0.15 µM (for compound 6q) | [14] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Tubulin Polymerization | 70.9% inhibition (for compound 6h) | [14] |
| Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) | CDK2 | IC50: 3 nM | [6] |
| Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) | CDK1 | IC50: 30 nM | [6] |
| Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) | CDK9 | IC50: 90 nM | [6] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | PI3Kδ | IC50 range: 1.892–0.018 μM | [9] |
| Pyrazolo[1,5-a]pyrimidine Derivative (IC20) | Casein Kinase 2 (CK2) | KD: 12 nM | [7] |
| 3-Aryl-5,7-dihydroxypyrazolo[1,5-a]pyrimidines | Xanthine Oxidase | 10-80 times more potent than allopurinol (Ki values) | [12] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Xanthine Oxidase | IC50: 0.600 ± 0.009 µM (for 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine) | [13] |
Experimental Protocols
Protocol 1: In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase by measuring ADP production.[15]
Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based protein kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add the kinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The optimal incubation time should be determined empirically.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature as per the manufacturer's instructions (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature as per the manufacturer's instructions (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol describes a common method to assess the inhibitory effect of a compound on xanthine oxidase by monitoring the formation of uric acid.[11][16]
Signaling Pathway of Xanthine Oxidase
Caption: Inhibition of the xanthine oxidase pathway by a pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
Test compound (e.g., this compound)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare the potassium phosphate buffer and adjust the pH to 7.5.
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer immediately before use.
-
Prepare stock solutions of the test compound and allopurinol in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, set up the following reactions:
-
Blank: Phosphate buffer and test compound/vehicle.
-
Control (No Inhibitor): Phosphate buffer, xanthine oxidase solution, and vehicle (DMSO).
-
Test: Phosphate buffer, xanthine oxidase solution, and test compound at various concentrations.
-
Positive Control: Phosphate buffer, xanthine oxidase solution, and allopurinol at various concentrations.
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each reaction by determining the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [(Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank)] / (Rate of Control - Rate of Blank) x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile platform for the design of potent and selective enzyme inhibitors. While further investigation is required to determine the specific inhibitory profile of this compound, the information presented here provides a strong rationale for its evaluation against key enzyme targets such as protein kinases and xanthine oxidase. The detailed protocols provided will enable researchers to effectively screen and characterize the inhibitory potential of this and related compounds, contributing to the discovery of new therapeutic agents.
References
- 1. In vitro kinase assay [protocols.io]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. osti.gov [osti.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Article [protein.bio.msu.ru]
- 14. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. revistabionatura.com [revistabionatura.com]
Application Notes and Protocols: Kinase Inhibition Profile of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of potent and selective protein kinase inhibitors, playing a significant role in targeted cancer therapy.[1] While specific quantitative kinase inhibition data for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not extensively available in the public domain, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been widely explored, demonstrating significant inhibitory activity against a range of critical oncogenic kinases. These compounds typically act as ATP-competitive inhibitors, leveraging the structural similarity of the pyrazolopyrimidine core to the adenine ring of ATP to bind to the kinase active site.[2] This document provides a summary of the kinase inhibition profile of representative pyrazolo[1,5-a]pyrimidine compounds, detailed protocols for in vitro kinase inhibition assays, and an overview of relevant signaling pathways.
Representative Kinase Inhibition Profile of Pyrazolo[1,5-a]pyrimidine Derivatives
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit a variety of protein kinases with high potency. The following table summarizes the inhibitory activities of several representative compounds from this class against key kinase targets.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| BS-194 (4k) | CDK2 | 3 | [3] |
| CDK1 | 30 | [3] | |
| CDK9 | 90 | [3] | |
| IC20 (31) | CK2 (KD) | 12 | [4] |
| Compound 22 | TrkA | 3 | [5] |
| TrkB | 14 | [5] | |
| TrkC | 1 | [5] | |
| Compound 7 | PI3Kδ | 475 | [6] |
| Compound 17 | CDK2 | 190 | [2] |
Key Signaling Pathways
The kinases targeted by pyrazolo[1,5-a]pyrimidine derivatives are central to major signaling pathways that regulate cell cycle progression, proliferation, survival, and differentiation. Dysregulation of these pathways is a common feature of many cancers.
One of the primary pathways influenced by this class of inhibitors is the Cyclin-Dependent Kinase (CDK) pathway , which governs the transitions between different phases of the cell cycle.[7][8] Inhibition of CDKs, such as CDK1 and CDK2, can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK Signaling Pathway and Inhibition.
Another critical pathway often targeted is the PI3K/Akt/mTOR signaling pathway , which is central to cell growth, proliferation, and survival.[9][10] Inhibitors of PI3K isoforms can effectively block these pro-survival signals in cancer cells.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of a test compound against a specific protein kinase using a luminescence-based assay that quantifies the amount of ATP remaining in the reaction. A decrease in luminescence correlates with higher kinase activity (more ATP consumed), while a higher luminescence signal indicates inhibition of the kinase.
Materials:
-
Test Compound (e.g., this compound) dissolved in 100% DMSO.
-
Kinase of interest (e.g., CDK2/Cyclin A).
-
Kinase substrate (specific to the kinase).
-
Kinase assay buffer.
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in 100% DMSO.
-
Transfer a small volume (e.g., 1 µL) of the diluted compound solutions to the wells of a 384-well assay plate.
-
Include control wells with DMSO only (no inhibitor, 0% inhibition) and wells without kinase (100% inhibition).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the kinase reaction mixture to the wells containing the test compound.
-
Prepare a master mix of ATP in assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Experimental Workflow for a Kinase Inhibition Assay.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and potent class of kinase inhibitors with demonstrated activity against a range of clinically relevant targets. While the specific kinase inhibition profile of this compound is not yet fully characterized in publicly accessible literature, the extensive research on analogous compounds provides a strong foundation for its potential as a kinase inhibitor. The protocols and pathway information provided herein serve as a valuable resource for researchers and drug development professionals working with this important class of molecules. Further screening of this compound against a broad panel of kinases is warranted to fully elucidate its therapeutic potential.
References
- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | MDPI [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. cusabio.com [cusabio.com]
Application Notes and Protocols: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1] Derivatives of this core structure have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. As such, pyrazolo[1,5-a]pyrimidine derivatives are promising candidates for the development of targeted therapeutics.[1]
This document provides detailed application notes and protocols for the potential use of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in drug discovery. While specific biological data for this exact compound is not extensively published, the information herein is based on the well-established activities of structurally related pyrazolo[1,5-a]pyrimidine analogs. These notes are intended to guide researchers in designing experiments to evaluate its potential as a kinase inhibitor.
Potential Applications in Drug Discovery
Based on the activities of analogous compounds, this compound is a candidate for investigation as an inhibitor of several important protein kinase families.
-
Pim Kinase Inhibition: Several pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of Pim-1, a serine/threonine kinase involved in cancer cell survival and proliferation.[2][3] Inhibition of Pim-1 can lead to the suppression of downstream signaling, such as the phosphorylation of the pro-apoptotic protein BAD.[4]
-
Cyclin-Dependent Kinase (CDK) Inhibition: The pyrazolo[1,5-a]pyrimidine core is found in inhibitors of CDKs, such as CDK2, which are key regulators of the cell cycle.[5] Targeting CDKs is a validated strategy in cancer therapy.
-
Tropomyosin Receptor Kinase (Trk) Inhibition: Derivatives of this scaffold have shown potent inhibitory activity against Trk kinases, which are involved in the growth and survival of nerve cells and are implicated in certain cancers.
-
Casein Kinase 2 (CK2) Inhibition: Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly selective inhibitors of CK2, a kinase involved in a wide array of cellular processes, including cell growth and proliferation.
Quantitative Data for Structurally Related Analogs
The following tables summarize the in vitro inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against several kinase targets. This data can serve as a benchmark for evaluating the potential potency of this compound.
Note: The following data is for structurally related analogs and not for this compound itself.
Table 1: Pim-1 Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | IC₅₀ (µM) | Reference |
| 4d | 3-carbonitrile derivative | 0.61 | [1] |
| 5d | 3-carbonitrile derivative | 0.54 | [1] |
| 9a | 3-carbonitrile derivative | 0.68 | [1] |
Table 2: CDK2 and TrkA Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 6t | CDK2 | 0.09 | [3] |
| TrkA | 0.45 | [3] | |
| 6s | CDK2 | 0.23 | [3] |
| TrkA | 0.45 | [3] | |
| BS-194 (4k) | CDK2 | 0.003 | [6] |
| CDK1 | 0.03 | [6] | |
| CDK9 | 0.09 | [6] |
Table 3: Trk Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 28 | TrkA | 0.17 | [7] |
| TrkB | 0.07 | [7] | |
| TrkC | 0.07 | [7] | |
| Compound 32 | TrkA | 1.9 | [4] |
| TrkB | 3.1 | [4] | |
| TrkC | 2.3 | [4] |
Table 4: CK2 Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | IC₅₀ (nM) | Reference |
| 7b | Varied substituents | <3 | [8] |
| 7f | Varied substituents | <3 | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method to determine the in vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., Pim-1, CDK2/Cyclin A, TrkA, or CK2)
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound (this compound) dissolved in DMSO
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Cellular BAD Phosphorylation Assay (Western Blot)
This protocol is to assess the inhibition of a kinase (e.g., Pim-1) in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase and substrate
-
Test Compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the test compound for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the Pim-1 signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for inhibitor characterization.
References
- 1. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Accurate and precise quantification of this compound in various matrices, particularly in biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, drug metabolism research, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be robust and reproducible, adhering to the general principles of analytical method validation outlined by the International Council on Harmonisation (ICH) guidelines.
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for the quantification of the analyte in pharmaceutical formulations and bulk drug substance.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of the analyte at low concentrations in complex biological matrices such as plasma and urine.
Application Note 1: Quantification by HPLC-UV
This method is suitable for the determination of this compound in non-biological matrices where higher concentrations are expected.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12.1-15 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., from a pharmaceutical formulation):
-
Accurately weigh a portion of the formulation equivalent to approximately 10 mg of the active pharmaceutical ingredient (API).
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the API.
-
Make up to the volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Data Presentation: Quantitative Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Retention Time | ~ 6.5 min |
Experimental Workflow Diagram
Application Note 2: Quantification by LC-MS/MS
This highly sensitive and selective method is designed for the quantification of this compound in biological matrices such as human plasma.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-0.5 min: 98% A, 2% B
-
0.5-2.5 min: Linear gradient to 5% A, 95% B
-
2.5-3.0 min: Hold at 5% A, 95% B
-
3.1-4.0 min: Return to 98% A, 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Analyte: 192.1 > 146.1 (Quantifier), 192.1 > 118.1 (Qualifier)
-
Internal Standard (IS) (e.g., ¹³C₃-¹⁵N-labeled analyte): 196.1 > 150.1
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to cover the range of 0.5 ng/mL to 500 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the IS in methanol.
-
Sample Preparation (Protein Precipitation from Plasma):
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Data Presentation: Quantitative Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal (<15%) |
| Recovery | > 85% |
| Retention Time | ~ 1.8 min |
Experimental Workflow Diagram
Signaling Pathway/Logical Relationship Diagram
The quantification of a drug candidate like this compound is a critical component of the drug development pipeline. The following diagram illustrates the logical relationship between the analytical method development and its application in preclinical and clinical studies.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the quantification of this compound. The HPLC-UV method is a reliable choice for routine analysis of bulk materials and formulations, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications in drug development. The successful implementation of these methods, following appropriate validation procedures, will ensure the generation of high-quality data for informed decision-making in research and development.
Application Notes: High-Throughput Screening of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid for Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role as a core component of various protein kinase inhibitors.[1] These heterocyclic compounds are recognized for their potential in developing targeted therapies, particularly in oncology.[2] 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a derivative of this scaffold that holds promise as a candidate for kinase inhibition. Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, specifically during the G1/S phase transition.[3][4] Dysregulation and abnormal activation of the CDK2 signaling pathway are frequently observed in numerous cancer types, making it a compelling therapeutic target.[4][5]
This document outlines a detailed protocol for a high-throughput screening (HTS) campaign designed to identify and characterize the inhibitory activity of this compound and other small molecules against the CDK2/Cyclin A complex. The described assay is based on the robust and sensitive ADP-Glo™ luminescent kinase assay platform.[6]
CDK2 Signaling Pathway
The activity of CDK2 is tightly regulated by its association with cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex facilitates the transition from the G1 to the S phase of the cell cycle by phosphorylating key substrates like the Retinoblastoma protein (pRb).[3] This phosphorylation leads to the release of the E2F transcription factor, which activates genes required for DNA synthesis. Subsequently, the CDK2/Cyclin A complex is crucial for the progression through the S phase.[7] Inhibition of CDK2 blocks this cascade, leading to cell cycle arrest and potentially apoptosis in cancer cells.[3]
Caption: CDK2 signaling pathway and point of inhibition.
Principle of the HTS Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[6][8] The assay is performed in two steps. First, the kinase reaction is stopped, and all remaining adenosine triphosphate (ATP) is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a thermostable luciferase to produce light.[9] The resulting luminescent signal is directly proportional to the kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and, consequently, a lower luminescent signal.[10]
Data Presentation
The following tables summarize hypothetical quantitative data from a representative HTS campaign for CDK2/Cyclin A inhibitors.
Table 1: HTS Assay Validation and Performance Metrics
| Parameter | Value | Description |
|---|---|---|
| Assay Format | 384-well, low-volume | Standard for HTS to conserve reagents and compounds. |
| Signal to Background (S/B) | > 10 | Ratio of the mean signal of the positive control (DMSO) to the negative control (no enzyme). |
| Z'-factor | 0.78 | A statistical indicator of assay quality; a value between 0.5 and 1.0 indicates an excellent assay.[11][12] |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
| Primary Screen Hit Rate | 0.5% | Percentage of compounds from the library identified as "hits" based on a defined inhibition threshold. |
Table 2: Primary HTS Results for a Subset of Compounds
| Compound ID | % Inhibition at 10 µM | Hit Status |
|---|---|---|
| Cmpd-001 | 8.5 | Non-Hit |
| Cmpd-002 | 92.3 | Hit |
| This compound | 85.7 | Hit |
| Cmpd-004 | 15.2 | Non-Hit |
| Cmpd-005 | 55.4 | Hit |
Table 3: Dose-Response and Potency Data for Lead Compound
| Compound | Target | IC₅₀ (nM) | Hill Slope |
|---|---|---|---|
| This compound | CDK2/Cyclin A | 75.3 | 1.1 |
| Staurosporine (Control) | Pan-Kinase | 5.8 | 1.0 |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13]
Experimental Protocols
Protocol 1: High-Throughput Screening for CDK2/Cyclin A Inhibitors using ADP-Glo™
Objective: To identify potent inhibitors of CDK2/Cyclin A from a small molecule library.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme complex
-
Kinase substrate peptide (e.g., Histone H1)
-
ATP, Ultra-Pure
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds, including this compound, dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
White, opaque, low-volume 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and control inhibitor (Staurosporine) in DMSO.
-
Using an acoustic liquid handler or pintool, transfer 50 nL of each compound solution into the wells of a 384-well assay plate.
-
For controls, add 50 nL of DMSO to "positive control" (100% activity) wells and "negative control" (0% activity) wells.
-
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate master mix in Kinase Buffer containing CDK2/Cyclin A and the Histone H1 substrate at twice the final desired concentration.
-
Add 2.5 µL of the 2X enzyme/substrate mix to each well containing the test compounds and the positive control wells.
-
To the negative control wells, add 2.5 µL of Kinase Buffer without the enzyme.
-
Prepare a 2X ATP solution in Kinase Buffer.
-
To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL, with a final compound concentration of 10 µM in 1% DMSO.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[14]
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal.[8]
-
Incubate the plate at room temperature for another 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal of each well using a plate reader (e.g., integration time of 0.5-1 second).
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the positive controls).
-
Protocol 2: IC₅₀ Determination for Hit Compounds
Objective: To determine the potency (IC₅₀) of the hit compounds identified in the primary screen.
Procedure:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a high concentration (e.g., 10 mM).
-
Transfer 50 nL of each dilution into wells of a 384-well plate in triplicate.
-
-
Assay Performance:
-
Follow steps 2 and 3 from Protocol 1 to perform the kinase reaction and ADP detection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound as described in Protocol 1.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[1][15]
-
High-Throughput Screening Workflow
The following diagram illustrates the logical flow of the HTS campaign from initial setup to final data analysis.
Caption: Experimental workflow for the HTS campaign.
References
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. antbioinc.com [antbioinc.com]
- 5. elgenelim.com [elgenelim.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. assay.dev [assay.dev]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. promega.com [promega.com]
- 15. towardsdatascience.com [towardsdatascience.com]
Application Notes and Protocols: Synthesis of Radiolabeled 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its subsequent radiolabeling with Carbon-14 ([¹⁴C]) and Tritium ([³H]). The protocols detailed below are based on established synthetic methodologies for pyrazolo[1,5-a]pyrimidine derivatives and general radiolabeling techniques.
Overview and Significance
This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] Radiolabeled isotopologues of this molecule are invaluable tools in drug discovery and development, facilitating studies on absorption, distribution, metabolism, and excretion (ADME), as well as target engagement and pharmacokinetic/pharmacodynamic (PK/PD) relationships.[2] This document outlines a proposed synthetic route to the unlabeled compound and detailed protocols for the introduction of [¹⁴C] and [³H] isotopes.
Synthesis of this compound
The proposed synthesis involves a two-step process: the initial cyclocondensation to form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.
Logical Workflow for Synthesis
Caption: Synthetic pathway for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
-
To a solution of ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq) in glacial acetic acid (10 vol), add acetylacetone (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Purify the crude product by recrystallization from ethanol to afford Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate as a solid.
Step 2: Hydrolysis to this compound
-
Suspend Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1, 10 vol).
-
Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 2M hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation: Synthesis
| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| 1 | Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate | 219.24 | 1.41 | 1.16 | 82 | >98% |
| 2 | This compound | 191.19 | 1.00 | 0.89 | 89 | >99% |
Theoretical yields are based on a starting scale of 1.0 g of ethyl 3-amino-1H-pyrazole-5-carboxylate.
Radiolabeling Protocols
Two distinct protocols are provided for the introduction of a radiolabel: Carbon-14 labeling of the carboxylic acid group and Tritium labeling via catalytic exchange on the heterocyclic core.
[¹⁴C]-Labeling of this compound
This protocol describes a late-stage carboxylation using [¹⁴C]CO₂. This requires the synthesis of a suitable precursor.
Caption: [¹⁴C]-Labeling via carboxylation.
Caution: All work with radioactive materials must be conducted in a certified radiochemistry laboratory with appropriate shielding and safety precautions.
-
Prepare a solution of 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous THF in a reaction vessel connected to a vacuum line.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C to form the lithiated intermediate.
-
Introduce [¹⁴C]CO₂ (generated from Ba[¹⁴C]CO₃) into the reaction vessel.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Acidify the aqueous layer with 1M HCl to pH 3-4.
-
Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by preparative HPLC to obtain [¹⁴C]-5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
| Parameter | Value |
| Starting Material | 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
| Radiochemical Precursor | [¹⁴C]CO₂ |
| Radiochemical Yield | 35-45% |
| Specific Activity | 50-60 mCi/mmol |
| Radiochemical Purity (HPLC) | >98% |
[³H]-Labeling of this compound
This protocol utilizes a metal-catalyzed hydrogen isotope exchange to introduce tritium onto the pyrazolopyrimidine core.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Versatility of Pyrazolo[1,5-a]pyrimidines in Oncology: A Survey of Therapeutic Applications
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, particularly in the realm of oncology.[1] While research on the specific compound 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not extensively documented in publicly available literature, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been the subject of intensive investigation, yielding a wealth of data on their potential as targeted cancer therapeutics. These compounds primarily exert their anticancer effects through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and survival.[2][3] This document provides a comprehensive overview of the applications of pyrazolo[1,5-a]pyrimidine derivatives in cancer research, complete with detailed experimental protocols and quantitative data to guide researchers and drug development professionals.
Mechanism of Action: Targeting Key Oncogenic Kinases
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several key protein kinases implicated in cancer. They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[2] This mode of action disrupts the signaling cascades that drive cancer cell proliferation, survival, and metastasis.
Key kinase targets for pyrazolo[1,5-a]pyrimidine derivatives include:
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their dysregulation is a hallmark of many cancers.[4][5] Pyrazolo[1,5-a]pyrimidine-based inhibitors can induce cell cycle arrest and apoptosis by targeting CDKs such as CDK1, CDK2, CDK5, and CDK9.[4][5]
-
Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are downstream effectors of many cytokine and growth factor signaling pathways. They play a crucial role in cell survival, proliferation, and drug resistance. Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent pan-Pim inhibitors.[6][7][8][9]
-
Rho-associated coiled-coil kinase (ROCK): ROCK signaling is involved in regulating the actin cytoskeleton and is implicated in cancer cell migration and invasion. Selective ROCK2 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have shown promise in inhibiting breast cancer metastasis.[10]
-
Other Kinases: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the development of inhibitors against a wide range of other kinases, including EGFR, B-Raf, MEK, and TRKA, which are relevant targets in various cancers like non-small cell lung cancer, melanoma, and leukemia.[2][3][11]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of various pyrazolo[1,5-a]pyrimidine derivatives from preclinical cancer research.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4k (BS-194) | CDK2 | 3 | [4] |
| CDK1 | 30 | [4] | |
| CDK9 | 90 | [4] | |
| 5h | CDK2 | 22 | [12] |
| 5i | CDK2 | 24 | [12] |
| 6t | CDK2 | 90 | [13] |
| 6s | CDK2 | 230 | [13] |
| 7u | ROCK2 | 36.8 | [10] |
| 18b | CDK9 | Not specified | [14] |
| 11j | Pan-Pim | Not specified | [9] |
Table 2: In Vitro Anti-proliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5h | HCT-116 (Colon) | 1.51 | [15] |
| 6c | MCF-7 (Breast) | 7.68 | [15] |
| 14a | HCT116 (Colon) | 0.0020 | [15] |
| 6s | RFX 393 (Renal) | 11.70 | [13] |
| 6t | RFX 393 (Renal) | 19.92 | [13] |
Table 3: In Vivo Efficacy of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| 4k (BS-194) | Human tumor xenografts | 25 mg/kg, oral | Significant inhibition | [4][5] |
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[16][17][18]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.[19][20][21][22]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Pyrazolo[1,5-a]pyrimidine compound
-
Kinase reaction buffer
-
Assay detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader with luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in kinase reaction buffer.
-
In a 384-well plate, add the compound dilutions, the recombinant kinase, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent (e.g., by measuring ADP production).[19]
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins and to assess the phosphorylation status of kinase substrates.[23][24][25][26]
Materials:
-
Treated and untreated cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and its phosphorylated form)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the pyrazolo[1,5-a]pyrimidine compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[27][28][29][30][31]
Materials:
-
Cancer cells
-
Pyrazolo[1,5-a]pyrimidine compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the pyrazolo[1,5-a]pyrimidine compound for 24-48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism, typically using immunodeficient mice bearing human tumor xenografts.[32][33][34][35][36]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Pyrazolo[1,5-a]pyrimidine compound formulation
-
Calipers for tumor measurement
Procedure:
-
Inject human cancer cells subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the pyrazolo[1,5-a]pyrimidine compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Analyze the tumor growth inhibition to determine the in vivo efficacy of the compound.
Visualizations
Signaling Pathway Diagrams
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as selective ROCK2 inhibitors with anti-breast cancer migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro kinase assay [protocols.io]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. medium.com [medium.com]
- 25. bosterbio.com [bosterbio.com]
- 26. origene.com [origene.com]
- 27. scribd.com [scribd.com]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. wp.uthscsa.edu [wp.uthscsa.edu]
- 31. assaygenie.com [assaygenie.com]
- 32. benchchem.com [benchchem.com]
- 33. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 35. bio-protocol.org [bio-protocol.org]
- 36. BiTE® Xenograft Protocol [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient synthesis is a two-step process. The first step involves the cyclocondensation of an appropriate 3-aminopyrazole with acetylacetone to form the pyrazolo[1,5-a]pyrimidine core, typically yielding an ethyl ester precursor. The second step is the hydrolysis of this ester to the final carboxylic acid product.
Q2: What are the key starting materials for this synthesis?
A2: The key starting materials are a 3-aminopyrazole carrying a carboxylate group at the 4-position (e.g., ethyl 3-amino-1H-pyrazole-4-carboxylate) and acetylacetone (2,4-pentanedione).
Q3: What are the typical reaction conditions for the cyclocondensation step?
A3: The cyclocondensation is generally carried out in a protic solvent like acetic acid or ethanol, often with acid catalysis, and requires heating.[1] Microwave-assisted synthesis can also be employed to reduce reaction times.[2]
Q4: How is the final carboxylic acid product isolated after hydrolysis?
A4: After hydrolysis of the ester, the reaction mixture is typically acidified to precipitate the carboxylic acid, which can then be collected by filtration, washed, and dried.
Troubleshooting Guides
Issue 1: Low or No Yield of Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate (Step 1)
Q: My cyclocondensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields in this step can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the 3-aminopyrazole and acetylacetone are of high purity, as impurities can lead to side reactions.
-
Reaction Conditions:
-
Solvent and Catalyst: Acetic acid is a common solvent that also acts as a catalyst.[1] If the reaction is sluggish, consider adding a stronger acid catalyst like a few drops of sulfuric acid.[2]
-
Temperature and Time: These reactions often necessitate elevated temperatures (reflux).[1] If you observe a low yield, incrementally increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
-
-
Alternative Methods:
-
Microwave Irradiation: This technique can sometimes improve yields and significantly shorten reaction times.[2]
-
Issue 2: Formation of Isomeric Byproducts
Q: I am observing the formation of an isomeric byproduct in my cyclocondensation reaction. How can I improve the regioselectivity?
A: The reaction of 3-aminopyrazoles with unsymmetrical β-dicarbonyl compounds can potentially lead to the formation of regioisomers. For the reaction with the symmetrical acetylacetone, this is less of a concern. However, if you are using a modified or impure starting material, consider the following:
-
Reaction Control: The choice of solvent and catalyst can influence the regioselectivity of the reaction.[2] Exploring different acidic or basic conditions may favor the formation of the desired isomer.
-
Purification: If isomer formation is unavoidable, careful purification by column chromatography or recrystallization may be necessary to isolate the desired product.
Issue 3: Incomplete Hydrolysis of the Ethyl Ester (Step 2)
Q: My hydrolysis reaction is not going to completion, and I still have starting material present. What should I do?
A: Incomplete hydrolysis can be addressed by modifying the reaction conditions:
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can help drive the reaction to completion. Monitor the reaction by TLC until the starting ester spot is no longer visible.
-
Base Concentration: Ensure a sufficient molar excess of the base (e.g., lithium hydroxide or sodium hydroxide) is used to ensure complete saponification of the ester.
-
Solvent System: A mixture of an organic solvent (like THF or ethanol) and water is often used to ensure the solubility of the ester. Adjusting the solvent ratio might improve the reaction rate.
Issue 4: Difficulty in Product Isolation and Purification
Q: I am having trouble isolating a pure product. What purification strategies are recommended?
A:
-
For the Ethyl Ester (Step 1): The crude product can often be purified by recrystallization from a suitable solvent like ethanol. If significant impurities are present, column chromatography on silica gel may be required.
-
For the Carboxylic Acid (Step 2): After acidic workup, the precipitated product should be washed thoroughly with cold water to remove any inorganic salts. If the product is still impure, recrystallization from a solvent system like ethanol/water is a good option.
Quantitative Data Summary
| Parameter | Step 1: Cyclocondensation | Step 2: Hydrolysis |
| Reactants | Ethyl 3-amino-1H-pyrazole-4-carboxylate, Acetylacetone | Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate, LiOH or NaOH |
| Solvent | Acetic Acid / Ethanol | THF / Water or Ethanol / Water |
| Catalyst | Acid (e.g., H₂SO₄) or Acetic Acid itself[1][2] | Base (LiOH or NaOH) |
| Temperature | Reflux (e.g., 100 °C)[3] | Room Temperature to Reflux |
| Reaction Time | 6 - 12 hours[3] | 2 - 16 hours |
| Typical Yield | ~80%[3] | High (often >90%) |
Experimental Protocols
Step 1: Synthesis of Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
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To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and acetic acid, add acetylacetone (1.1 equivalents).[3]
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Heat the reaction mixture to reflux (approximately 100 °C) for 6-8 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate.
Step 2: Synthesis of this compound
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Dissolve ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) to the solution.
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Stir the mixture at room temperature or gently heat for 2-16 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 with a dilute acid (e.g., 1M HCl).
-
A precipitate of the carboxylic acid will form.
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Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for low product yield.
References
Technical Support Center: Optimizing Reaction Conditions for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed strategy involves a two-step process. The first step is the cyclocondensation of an ethyl 5-aminopyrazole-3-carboxylate with acetylacetone to form the ethyl ester precursor, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.
Q2: What are the most critical parameters to control during the cyclocondensation step?
A2: The critical parameters for the initial cyclization are the choice of catalyst (acidic or basic), solvent, and reaction temperature. These factors significantly influence reaction rate, yield, and the formation of potential regioisomeric byproducts. Careful optimization is necessary to prevent side reactions.[1]
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The progress of the ester hydrolysis can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you will observe the disappearance of the starting material spot (the ethyl ester, which is less polar) and the appearance of a new, more polar spot corresponding to the carboxylic acid product.
Q4: My final product shows low solubility. How can I improve its isolation?
A4: this compound is expected to be a crystalline solid. Its solubility is pH-dependent. For isolation, after the reaction is complete, the aqueous solution should be carefully acidified to the isoelectric point of the carboxylic acid, which will cause it to precipitate out of the solution. Cooling the solution can further enhance precipitation. The resulting solid can then be collected by filtration.
Synthetic Workflow and Troubleshooting
The synthesis is typically performed in two main stages: (1) Formation of the ethyl ester intermediate and (2) Hydrolysis to the final carboxylic acid.
Caption: General workflow for the synthesis of the target compound.
Part 1: Synthesis of Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate (Intermediate)
This step involves the reaction of a suitable 5-aminopyrazole precursor with a β-dicarbonyl compound.[1] The use of different catalysts and conditions can be adapted from general procedures for pyrazolo[1,5-a]pyrimidine synthesis.
Troubleshooting Guide: Cyclocondensation
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen acid or base catalyst is not promoting the reaction. | - For acidic conditions, try refluxing in glacial acetic acid. - For basic conditions, sodium ethoxide in ethanol can be effective.[2] |
| 2. Suboptimal Temperature: The reaction temperature is too low for cyclization to occur efficiently. | - Gradually increase the reaction temperature while monitoring with TLC. Refluxing is common for this type of condensation. | |
| 3. Impure Starting Materials: Contaminants in the 5-aminopyrazole or acetylacetone are inhibiting the reaction. | - Verify the purity of starting materials using NMR or other analytical techniques. Purify if necessary. | |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: The aminopyrazole has two reactive nitrogen atoms, leading to different cyclization products. | - The reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyls can be complex. Using a symmetrical diketone like acetylacetone simplifies this. However, reaction conditions (especially pH) can still influence outcomes. An acidic catalyst often provides better regioselectivity.[1] |
| 2. Side Reactions: Undesired reactions are competing with the main cyclization pathway. | - Lower the reaction temperature to disfavor higher activation energy side reactions. - Ensure an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation. |
Experimental Protocol: Cyclocondensation
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Reaction Setup: To a solution of ethyl 5-amino-1H-pyrazole-3-carboxylate (1 equivalent) in glacial acetic acid (5-10 mL per gram of aminopyrazole), add acetylacetone (1.1 equivalents).
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Heating: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting aminopyrazole.
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Work-up: After completion, allow the mixture to cool to room temperature. Pour the mixture slowly into ice-cold water while stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid.
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Purification: The crude ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be further purified by recrystallization from ethanol.
Part 2: Hydrolysis to this compound
This final step converts the ethyl ester intermediate into the desired carboxylic acid. Base-catalyzed hydrolysis is most common.
Troubleshooting Guide: Hydrolysis
Caption: Troubleshooting logic for incomplete hydrolysis.
Optimization of Hydrolysis Conditions
The choice of base and reaction conditions is crucial for achieving complete hydrolysis without causing degradation of the product.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Harsh) | Expected Outcome |
| Base | Lithium Hydroxide (LiOH) | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) | LiOH is often preferred for sensitive substrates to prevent side reactions.[3] |
| Equivalents | 1.5 - 2.0 | 2.0 - 3.0 | > 3.0 | Higher equivalents drive the reaction to completion but increase the risk of side reactions. |
| Solvent | THF/Water or Methanol/Water | Ethanol/Water | Ethanol/Water | A co-solvent is needed to dissolve the ester starting material. |
| Temperature | Room Temperature | 40 - 60 °C | Reflux | Higher temperatures accelerate hydrolysis but can lead to decomposition or decarboxylation. |
| Time | 12 - 24 hours | 4 - 8 hours | 1 - 3 hours | Reaction time should be optimized by monitoring via TLC. |
Experimental Protocol: Hydrolysis
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Reaction Setup: Dissolve the ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., a 2:1 ratio).
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Addition of Base: Add lithium hydroxide (LiOH, 2.0 equivalents) to the solution.
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Reaction: Stir the mixture at room temperature for 12-24 hours.
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Monitoring: Monitor the reaction by TLC until the starting ester spot is no longer visible.
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Work-up: Once complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
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Acidification: Cool the solution in an ice bath and slowly add 1M HCl with vigorous stirring. A precipitate will form as the solution becomes acidic. Continue adding acid until the pH is approximately 3-4.
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Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield this compound.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side-products, or incomplete reactions. These may include the 5-aminopyrazole precursor, acetylacetone (if used in the synthesis), and potentially isomeric byproducts. If the carboxylic acid is synthesized via hydrolysis of a corresponding ester, the unhydrolyzed ester is a common impurity.
Q2: My crude product is a sticky oil instead of a solid. What should I do?
A2: Oiling out can occur if the melting point of the solid is lower than the boiling point of the solvent used for recrystallization, or if significant impurities are present, leading to melting point depression. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, purification by column chromatography may be necessary.
Q3: I am observing very low recovery after recrystallization. How can I improve the yield?
A3: Low recovery can be due to high solubility of your compound in the recrystallization solvent, even at low temperatures, or using too much solvent. To improve yield, minimize the amount of hot solvent used to dissolve the crude product. After cooling to room temperature, placing the solution in an ice bath or refrigerator can further induce crystallization. You can also try a different solvent system where the compound has high solubility at high temperatures but low solubility at room temperature.
Q4: My purified compound shows a broad melting point range. What does this indicate?
A4: A broad melting point range is typically an indication of impurities. Further purification steps, such as another recrystallization with a different solvent system or column chromatography, may be required.
Troubleshooting Guides
Low Purity after Initial Purification
If you are struggling to achieve the desired purity for your this compound, consider the following troubleshooting steps.
| Symptom | Possible Cause | Suggested Solution |
| Persistent impurity peak in HPLC/TLC close to the product spot. | Co-eluting impurity. | - Modify the mobile phase for column chromatography (e.g., change solvent polarity, add a small amount of acetic or formic acid).- Try a different stationary phase (e.g., alumina, C18 reverse phase).- Attempt recrystallization from a different solvent system. |
| Product is discolored (e.g., yellow or brown). | Presence of colored impurities. | - Treat a solution of the crude product with activated charcoal before recrystallization.- Ensure starting materials are pure before synthesis. |
| The compound is not dissolving in common recrystallization solvents. | The compound has low solubility. | Screen a wider range of polar solvents such as ethanol, methanol, isopropanol, or solvent mixtures. Pyrimidine-4-carboxylic acid, a related compound, shows good solubility in DMSO and DMF.[1] |
Challenges with Column Chromatography
Column chromatography can be an effective purification method, but it may present its own set of challenges.
| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | The compound does not move from the baseline on a silica gel column. | The carboxylic acid group is strongly interacting with the acidic silica gel. | - Add 0.5-2% acetic or formic acid to your eluent system to protonate the carboxylic acid and reduce its interaction with the silica.- Use a more polar mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). | | Streaking of the product spot on TLC and during column chromatography. | The compound is overloading the silica or interacting too strongly. | - Dilute the sample before loading it onto the column.- Use a less polar loading solvent.- Add acid to the mobile phase as described above. | | Poor separation of the product from a closely running impurity. | Insufficient resolution of the chromatographic system. | - Use a shallower solvent gradient during elution.- Switch to a finer mesh silica gel for higher resolution.- Consider using a different stationary phase like alumina or a reverse-phase C18 column. |
Experimental Protocols
Recrystallization Protocol
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Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Ideal solvents will show high solubility at high temperatures and low solubility at room temperature. Potential solvents include ethanol, methanol, isopropanol, acetonitrile, or mixtures with water.
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Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude this compound.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol
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Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
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Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For this carboxylic acid, you will likely need to add a small percentage (0.5-2%) of acetic or formic acid to the mobile phase to ensure good elution.
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Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (or the mobile phase) and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the packed column.
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Elution: Begin eluting with the chosen mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizing Purification Workflows
Troubleshooting Logic for Low Purity
Caption: Troubleshooting workflow for low product purity.
General Purification Workflow
Caption: A general workflow for the purification process.
References
improving the stability of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the pyrazolo[1,5-a]pyrimidine scaffold?
A1: The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system known for its stability, making it a "privileged scaffold" in medicinal chemistry for drug discovery and development.[1] Its robust nature allows for a variety of synthetic modifications.
Q2: What are the primary known degradation pathways for compounds similar to this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented, similar heterocyclic carboxylic acids can be susceptible to several degradation mechanisms:
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Hydrolysis: The carboxylic acid group or other susceptible functional groups may undergo hydrolysis, particularly under strong acidic or basic conditions.
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Decarboxylation: Carboxylic acids, especially those with certain activating groups, can lose carbon dioxide upon heating.
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Oxidation: The heterocyclic ring system can be prone to oxidative degradation, especially in the presence of oxidizing agents or exposure to air and light over extended periods. Halogenation at certain positions can sometimes increase metabolic stability against oxidative degradation.[2]
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Photodegradation: Exposure to UV or visible light can induce degradation in some heterocyclic compounds.
Q3: What are the recommended solvents for dissolving this compound?
A3: While specific solubility data is limited, compounds with similar structures are often soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous solutions, it is often necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the desired aqueous buffer.
Q4: How should I store stock solutions of this compound?
A4: For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of the compound. | - Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its potential effects on the experiment (typically <1% v/v).- Adjust the pH of the buffer. The solubility of a carboxylic acid will increase at a pH above its pKa.- Use a different buffer system or solubilizing agents like cyclodextrins. |
| Loss of compound activity over time | Chemical degradation of the compound in solution. | - Prepare fresh solutions before each experiment.- Store solutions at lower temperatures (4°C for short-term, -20°C or -80°C for long-term).- Protect solutions from light by using amber vials or wrapping them in aluminum foil.- If oxidative degradation is suspected, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).- Evaluate the stability of the compound at the pH of your experimental buffer and adjust if necessary. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | - Perform a time-course experiment to determine the window of stability under your specific assay conditions.- Include a freshly prepared standard in each experiment for comparison.- Consider the compatibility of your compound with other reagents in the assay mixture. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products and their retention times.- Adjust storage and handling conditions to minimize the formation of these products.- Ensure the purity of the initial compound. |
Data Presentation: Stability of Pyrazolo[1,5-a]pyrimidine Derivatives
While specific quantitative stability data for this compound is not publicly available, the following tables provide illustrative stability data based on studies of structurally related pyrazolo[1,5-a]pyrimidine-based fluorophores.[3] This data can be used as a general guideline for experimental design.
Table 1: Illustrative pH Stability of a Pyrazolo[1,5-a]pyrimidine Derivative in Aqueous Solution
| pH | Incubation Time (hours) at 50°C | Remaining Compound (%) |
| 2.0 (H₂SO₄) | 1 | 85 |
| 7.4 (PBS) | 1 | >98 |
| 12.0 (KOH) | 1 | 95 |
| Note: Acidic conditions appear to have a greater impact on the stability of the pyrazolo[1,5-a]pyrimidine core.[3] |
Table 2: Illustrative Photostability of a Pyrazolo[1,5-a]pyrimidine Derivative in Solution
| Solvent | Light Exposure (hours) | Remaining Compound (%) |
| Methanol | 24 | >95 |
| Dichloromethane | 24 | >95 |
| Acetonitrile | 24 | >95 |
| Note: Many pyrazolo[1,5-a]pyrimidine derivatives exhibit good photostability.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.
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Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acidic Hydrolysis: Mix equal volumes of the compound solution and 1N HCl. Incubate at 60°C for 24 hours. Take samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize with 1N NaOH, and dilute for analysis.
-
Basic Hydrolysis: Mix equal volumes of the compound solution and 1N NaOH. Incubate at 60°C for 24 hours. Take samples at various time points, neutralize with 1N HCl, and dilute for analysis.
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Oxidative Degradation: Mix equal volumes of the compound solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Take samples at various time points and dilute for analysis.
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Thermal Degradation: Incubate a stock solution at 60°C in a temperature-controlled oven for 48 hours. Take samples at various time points and dilute for analysis.
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Photodegradation: Expose a stock solution to a photostability chamber (with a light source of at least 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil in the same chamber. Analyze both samples after the exposure period.
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Analysis: Analyze all samples and controls using a stability-indicating HPLC method (e.g., with a C18 column and a gradient of water and acetonitrile with 0.1% formic acid) coupled with a UV or mass spectrometry detector. Compare the chromatograms to identify degradation products and calculate the percentage of the remaining parent compound.
Visualizations
Signaling Pathway Diagram
Many pyrazolo[1,5-a]pyrimidine derivatives function as potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[4][5] Dysregulation of CDK activity is a common feature in cancer.[4] The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and the point of inhibition by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
Caption: Inhibition of the CDK2/Cyclin E complex by a pyrazolo[1,5-a]pyrimidine derivative, leading to cell cycle arrest at the G1/S transition.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the stability of this compound solutions.
Caption: A general experimental workflow for conducting forced degradation and stability studies.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Technical Support Center: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: I'm observing poor solubility of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: For initial troubleshooting, focus on pH adjustment and the use of co-solvents. As a carboxylic acid, the solubility of this compound is expected to increase significantly in basic conditions (higher pH) due to the deprotonation of the carboxylic acid group, forming a more soluble salt.[3][4] Additionally, adding a water-miscible organic solvent (co-solvent) can help overcome poor aqueous solubility.[3][5]
Q3: How does pH modification enhance the solubility of this compound?
A3: The carboxylic acid group on this compound is ionizable. By increasing the pH of the aqueous solution above the compound's pKa, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionized form is more polar and generally exhibits significantly higher aqueous solubility than the neutral form.[3][4] Therefore, adjusting the pH with a suitable base can be a simple and effective method for solubilization.[2]
Q4: What are some suitable co-solvents to try for improving the solubility of this compound?
A4: Common water-miscible co-solvents used in laboratory settings include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs). For pyrazolo[3,4-d]pyrimidine derivatives, DMSO is often a solvent of choice.[1] When preparing solutions for biological assays, it is crucial to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer to the desired final concentration, ensuring the compound remains in solution.
Q5: My experiment is sensitive to high concentrations of organic solvents and extreme pH. What other methods can I explore?
A5: If pH modification and co-solvents are not viable, several advanced formulation strategies can be employed. These include:
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Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[1][6]
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Solid Dispersions: Creating an amorphous solid dispersion of the compound in a hydrophilic polymer can improve its apparent water solubility and dissolution rate.[1]
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Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[3][5][6]
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Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, thereby increasing its solubility in aqueous media.[6]
Quantitative Data Summary
Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. The table below provides a qualitative summary based on the general properties of similar chemical structures.
| Solvent/Condition | Expected Solubility | Rationale / Notes |
| Water (neutral pH) | Poor | The planar, heterocyclic structure and carboxylic acid in its protonated form contribute to low aqueous solubility.[2] |
| Aqueous Base (e.g., pH > 8) | Good | Formation of a more soluble carboxylate salt upon deprotonation of the carboxylic acid.[3][4] |
| Aqueous Acid (e.g., pH < 4) | Poor to Moderate | Protonation of the pyrimidine nitrogens may slightly increase solubility, but the carboxylic acid remains protonated. |
| Dimethyl Sulfoxide (DMSO) | Good | A common polar aprotic solvent for solubilizing pyrazolopyrimidine derivatives.[1] |
| Ethanol, Methanol | Moderate to Good | Polar protic solvents that can solvate both the polar and nonpolar regions of the molecule. |
| Dichloromethane (DCM), Chloroform | Poor to Moderate | Lower polarity solvents are less likely to be effective for this relatively polar molecule. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination by pH Adjustment
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Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
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Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
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Data Analysis: Plot the measured solubility as a function of pH to identify the optimal pH range for solubilization.
Protocol 2: Solubility Enhancement using a Co-solvent (DMSO)
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Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 50 mM).
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Working Solution Preparation:
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To prepare a working solution, begin with the desired volume of your aqueous buffer.
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While vortexing the buffer, add the DMSO stock solution dropwise to achieve the final desired concentration of the compound.
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Important: Do not exceed a final DMSO concentration that is tolerated by your experimental system (typically ≤1% for cell-based assays).
-
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Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that specific co-solvent/buffer ratio. Consider preparing a more dilute working solution.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Overview of solubility enhancement strategies.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
minimizing off-target effects of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets and off-targets of this compound?
A1: The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently targeting protein kinases by acting as an ATP-competitive inhibitor.[1][2] While the specific primary target of this compound is not definitively established in publicly available literature, related compounds show activity against a range of kinases, including but not limited to cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and phosphoinositide 3-kinases (PI3Ks).[3][4][5] Therefore, it is highly probable that this compound also targets one or more protein kinases.
Off-target effects are a common concern with kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.[6] Potential off-targets for a pyrazolo[1,5-a]pyrimidine-based inhibitor could include other kinases with similar ATP-binding site conformations. To identify specific off-targets, broad kinase selectivity profiling is essential.
Q2: How can I experimentally determine the selectivity profile of this compound?
A2: A comprehensive approach to determining the selectivity profile involves a combination of in vitro and in-cell assays.
-
In Vitro Kinase Profiling: This is the initial and most crucial step. It involves screening the compound against a large panel of purified kinases (e.g., the Invitrogen KinaseSelectivity Profiling System or similar services) to determine its inhibitory activity (typically as IC50 values) against each.[6][7] This provides a direct measure of both on-target potency and off-target interactions at a biochemical level.
-
Cellular Target Engagement Assays: It is important to confirm that the compound engages its intended target in a more physiologically relevant cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9] CETSA measures the thermal stabilization of a target protein upon ligand binding, providing evidence of direct interaction within intact cells.
-
Phosphoproteomics: For kinase inhibitors, mass spectrometry-based phosphoproteomics can provide an unbiased view of the compound's effect on cellular signaling pathways. By quantifying changes in protein phosphorylation across the proteome, you can identify both the intended downstream effects of inhibiting the primary target and any unexpected changes resulting from off-target inhibition.
Q3: My in-cell experimental results are inconsistent with the expected phenotype based on the presumed primary target. What could be the cause?
A3: Discrepancies between expected and observed cellular phenotypes can arise from several factors:
-
Off-Target Effects: The compound may be inhibiting one or more off-target kinases that play a role in the observed phenotype. This is a common issue with kinase inhibitors and underscores the importance of comprehensive selectivity profiling.[6]
-
Poor Cell Permeability: The compound may not be efficiently entering the cells, leading to a lower intracellular concentration than required to inhibit the target.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Scaffold-Specific, Target-Independent Effects: The pyrazolo[1,5-a]pyrimidine core itself might have some inherent biological activity unrelated to kinase inhibition that is causing the observed phenotype.
Q4: What strategies can I employ to minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for validating that an observed phenotype is due to the inhibition of the intended target. Here are some key strategies:
-
Use the Lowest Effective Concentration: Titrate the compound to determine the lowest concentration that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.
-
Genetic Validation: Utilize genetic approaches like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the target protein. The resulting phenotype should mimic the effect of the small molecule inhibitor. This is considered a gold-standard for target validation.
-
Use a Negative Control Compound: Synthesize or obtain a structurally similar but inactive analog of your compound. This control should not inhibit the primary target and, ideally, should not produce the cellular phenotype, helping to rule out scaffold-specific, off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in kinase assays | Reagent contamination, non-specific binding of the compound. | Run appropriate controls (no enzyme, no substrate, vehicle-only). Ensure high-purity reagents. |
| No target engagement observed in CETSA | Insufficient compound concentration, low cell permeability, target not expressed in the cell line, or the compound does not induce a thermal shift upon binding. | Increase compound concentration. Verify cell permeability. Confirm target expression via Western blot or qPCR. Note that the absence of a thermal shift is not definitive proof of no binding.[10] |
| Compound shows broad activity against many kinases | The compound is a non-selective kinase inhibitor. | This may be inherent to the compound's structure. Focus on interpreting data in the context of its polypharmacology or use it as a starting point for medicinal chemistry efforts to improve selectivity. |
| Inconsistent results between biochemical and cellular assays | Poor cell permeability, metabolic instability, or active efflux of the compound from cells. | Perform cell permeability assays. Assess compound stability in cell culture media and with liver microsomes. Use efflux pump inhibitors to see if cellular potency is restored. |
Quantitative Data Summary
The following table presents representative IC50 values for a selection of pyrazolo[1,5-a]pyrimidine derivatives against various kinases. This data is intended to be illustrative of the potential target space for this class of compounds. The actual inhibitory profile of this compound should be determined experimentally.
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 37 | [4] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kα | >1000 | [4] |
| Pyrazolo[1,5-a]pyrimidine | TrkA | 0.2 | [11] |
| Pyrazolo[1,5-a]pyrimidine | TrkB | <1 | [11] |
| Pyrazolo[1,5-a]pyrimidine | TrkC | <1 | [11] |
| Pyrazolo[1,5-a]pyrimidine | CDK9 | Potent Inhibition | [5] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | 540 | [12] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
Objective: To determine the IC50 values of this compound against a broad panel of protein kinases.
Materials:
-
Purified recombinant kinases (commercial panel).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
10 mM ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a top concentration of 100 µM.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted compound or DMSO vehicle control to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in intact cells.
Materials:
-
Cells expressing the target protein.
-
Cell culture medium and reagents.
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific for the target protein.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the test compound at the desired concentration or with DMSO as a vehicle control. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing the compound or DMSO.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of different temperatures using a thermal cycler for 3 minutes. A typical temperature range is 40-70°C with 2-4°C increments. Include an unheated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize the samples. Prepare the samples for SDS-PAGE by adding loading buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein. Follow with an HRP-conjugated secondary antibody and detect with a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining relative to the unheated control versus the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target stabilization and therefore, target engagement.
Visualizations
Caption: Experimental workflow for assessing on-target and off-target effects.
Caption: On-target vs. off-target effects in a signaling pathway.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound has a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol [1]. While specific experimental data on its solubility and permeability are not extensively published, compounds belonging to the pyrazolopyrimidine class often exhibit poor aqueous solubility, which can be a limiting factor for oral bioavailability[2][3][4][5][6][7][8][9]. As a carboxylic acid, its solubility is expected to be pH-dependent.
Q2: What are the primary causes of poor oral bioavailability for a compound like this compound?
A2: Poor oral bioavailability for this compound is likely attributable to one or more of the following factors:
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Poor Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption[10].
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Low Intestinal Permeability: The molecule may not efficiently pass through the intestinal epithelial barrier into the bloodstream[10].
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First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation[10][11].
-
Efflux by Transporters: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the GI lumen[10].
Q3: Which in vitro models are recommended for assessing the bioavailability of this compound?
A3: Several in vitro models can provide predictive insights into the oral bioavailability of this compound:
-
Solubility and Dissolution Assays: These are fundamental for determining the dissolution rate and extent in various simulated GI fluids (e.g., SGF, SIF).
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay predicts passive permeability across an artificial lipid membrane[12][13].
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Caco-2 Cell Permeability Assay: This model uses a monolayer of human colon adenocarcinoma cells to assess intestinal permeability, including both passive diffusion and active transport mechanisms like efflux[12][14].
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Liver Microsome Stability Assay: This assay evaluates the metabolic stability of the compound in the presence of liver enzymes, providing an indication of its susceptibility to first-pass metabolism.
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations observed in animal models after oral administration.
This is a common challenge indicative of poor oral bioavailability. The following workflow can help diagnose and address the issue.
Issue 2: The compound has poor aqueous solubility in simulated gastric and intestinal fluids.
-
Possible Cause: The crystalline structure of the compound may be highly stable, leading to low dissolution. As a carboxylic acid, its solubility will be lowest at acidic pH.
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution. Techniques like micronization or nanomilling can be employed[15][16].
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its solubility[10][17].
-
Salt Formation: For a carboxylic acid, forming a salt with a suitable base (e.g., sodium or potassium) can dramatically improve aqueous solubility[17][18].
-
Formulation with Excipients: The use of co-solvents, surfactants, or complexing agents like cyclodextrins can improve the solubility of the compound in the formulation[15][17].
-
Issue 3: The compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay.
-
Possible Cause: This discrepancy suggests that the compound may be a substrate for efflux transporters, such as P-gp, which are present in the Caco-2 cells but not in the artificial membrane of the PAMPA assay.
-
Troubleshooting Steps:
-
Conduct Caco-2 Assay with an Efflux Inhibitor: Perform the Caco-2 permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) in the presence of the inhibitor confirms that the compound is an efflux substrate.
-
Prodrug Approach: Design a prodrug by modifying the carboxylic acid moiety to mask the recognition site for the efflux transporter. The prodrug should be designed to be stable in the GI tract and convert back to the active parent drug after absorption[10][18].
-
Data Presentation
Table 1: Hypothetical In Vitro Profile of this compound
| Parameter | Assay Condition | Result | Implication for Bioavailability |
| Aqueous Solubility | pH 2.0 (SGF) | < 1 µg/mL | Very Low |
| pH 6.8 (SIF) | 15 µg/mL | Low | |
| Permeability (Papp) | PAMPA | 15 x 10⁻⁶ cm/s | High Passive Permeability |
| Caco-2 (A to B) | 1.5 x 10⁻⁶ cm/s | Low Apparent Permeability | |
| Caco-2 (B to A) | 7.5 x 10⁻⁶ cm/s | High Efflux | |
| Metabolic Stability | Human Liver Microsomes | 85% remaining after 60 min | Low to Moderate Metabolism |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats Following Different Formulations
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | < 5% |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 | 900 ± 200 | 15% |
| Amorphous Solid Dispersion | 10 | 450 ± 110 | 1.0 | 3150 ± 600 | 55% |
| Intravenous Solution | 2 | 800 ± 150 | 0.1 | 5800 ± 950 | 100% |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the procedure for assessing the intestinal permeability of a test compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-to-B) transport, the test compound solution is added to the apical side, and fresh buffer is added to the basolateral side.
-
For basolateral-to-apical (B-to-A) transport, the compound is added to the basolateral side.
-
-
Sampling and Analysis: Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical oral pharmacokinetic study.
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.
-
Dosing:
-
A cohort of rats (n=3-5 per group) is fasted overnight.
-
The test compound formulation (e.g., aqueous suspension, solid dispersion) is administered via oral gavage at a specific dose (e.g., 10 mg/kg)[19].
-
A separate cohort receives the compound as an intravenous solution (e.g., via the tail vein) to determine absolute bioavailability.
-
-
Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) are calculated using non-compartmental analysis software. The oral bioavailability is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
References
- 1. This compound | 300691-07-0 [m.chemicalbook.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 13. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods [mdpi.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Scaling Up the Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: The most prevalent and scalable approach involves a two-step process:
-
Condensation: Reaction of a suitable 3-aminopyrazole-5-carboxylate ester with pentane-2,4-dione to form the ethyl ester of the target molecule. This is a variation of the well-established condensation reaction for synthesizing the pyrazolo[1,5-a]pyrimidine core.[1][2]
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.
Q2: What are the critical parameters to control during the scale-up of the condensation step?
A2: Key parameters for a successful scale-up of the condensation reaction include:
-
Temperature: Careful temperature control is crucial to minimize side-product formation.
-
Solvent: Acetic acid is commonly used as it also acts as a catalyst.[3] For larger scales, ensuring efficient stirring and heat transfer is vital.
-
Purity of Reactants: The purity of the 3-aminopyrazole starting material and pentane-2,4-dione is critical to achieving high yields and simplifying purification.
Q3: Are there any specific safety precautions to consider during the scale-up process?
A3: Yes, particularly when working with larger quantities of reagents. Ensure proper ventilation, especially when using acetic acid at elevated temperatures. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When performing hydrolysis with a strong base like sodium hydroxide, be cautious of the exothermic reaction upon dissolution and addition.
Q4: What are the recommended purification methods for the final product on a larger scale?
A4: For the purification of this compound at scale, the following methods are recommended:
-
Recrystallization: This is often the most effective and economical method for obtaining highly pure product. Suitable solvent systems should be determined at a small scale first.
-
Slurry Washes: Washing the crude product with appropriate solvents can effectively remove impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Condensation Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Side Product Formation | Lowering the reaction temperature might reduce the formation of byproducts. Analyze the crude mixture by LC-MS to identify potential side products and adjust the reaction conditions accordingly. |
| Poor Quality Starting Materials | Ensure the purity of the 3-aminopyrazole-5-carboxylate ester and pentane-2,4-dione using techniques like NMR or melting point analysis. Impurities can significantly impact the reaction outcome. |
| Inefficient Mixing on Scale-Up | Ensure adequate agitation is maintained in the larger reactor to ensure homogeneity of the reaction mixture. |
Issue 2: Incomplete Hydrolysis of the Ester
| Potential Cause | Troubleshooting Step |
| Insufficient Base | Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion. |
| Low Reaction Temperature | Gently heating the reaction mixture can increase the rate of hydrolysis. Monitor the reaction by TLC or HPLC to determine the optimal temperature and time. |
| Poor Solubility of the Ester | Adding a co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous basic solution, facilitating a more efficient reaction. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product Oiling Out During Recrystallization | Ensure the correct solvent system and cooling rate are used. A slower cooling rate can promote the formation of crystals over oil. Seeding the solution with a small crystal of the pure product can also help. |
| Persistent Impurities | If recrystallization is insufficient, consider a column chromatography step on a small scale to identify a suitable solvent system for a larger scale purification if necessary. Alternatively, a slurry wash with a solvent in which the product is sparingly soluble but the impurities are soluble can be effective. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
This protocol is a representative procedure based on the synthesis of similar pyrazolo[1,5-a]pyrimidine structures.
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a condenser, and a temperature probe.
-
Charging Reagents: Charge the reactor with ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Addition of Diketone: While stirring, add pentane-2,4-dione (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-water with stirring.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and then with a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: In a suitable reactor, suspend the ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of water and a co-solvent like ethanol or methanol (e.g., 1:1 v/v).
-
Addition of Base: Add a solution of sodium hydroxide (2.0-3.0 eq) in water portion-wise, controlling any exotherm.
-
Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Acidification: Slowly add concentrated hydrochloric acid to the filtrate with cooling to adjust the pH to approximately 2-3.
-
Isolation: Collect the precipitated carboxylic acid by filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Drying: Dry the final product under vacuum.
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
| Parameter | Value |
| Starting Material | Ethyl 3-amino-1H-pyrazole-5-carboxylate |
| Reagent | Pentane-2,4-dione |
| Solvent | Glacial Acetic Acid |
| Temperature | 110-120 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Table 2: Representative Reaction Parameters for the Hydrolysis to this compound
| Parameter | Value |
| Starting Material | Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
| Reagent | Sodium Hydroxide |
| Solvent | Water/Ethanol (1:1) |
| Temperature | 50-60 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Logical flow for troubleshooting common synthesis issues.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Our goal is to help you diagnose and resolve issues related to impurities, low yields, and purification, ensuring the successful synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient synthesis involves a two-step process. The first step is a cyclocondensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core, usually as an ester. The second step is the hydrolysis of the ester to the final carboxylic acid product.
Q2: What are the most common impurities I might encounter in my final product?
A2: Common impurities can originate from both the cyclocondensation and hydrolysis steps. These may include:
-
Unreacted starting materials (e.g., 3-amino-5-methylpyrazole).
-
The ethyl ester intermediate from incomplete hydrolysis.
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Isomeric byproducts, although the reaction is generally regioselective.
-
Side products from the decomposition or self-condensation of the β-dicarbonyl compound.
-
Residual solvents and reagents used during the synthesis and workup.
Q3: My overall yield is consistently low. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The cyclocondensation or hydrolysis may not have gone to completion.
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Side reactions: Formation of undesired byproducts consumes starting materials and reduces the yield of the desired product.
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Suboptimal reaction conditions: Incorrect temperature, reaction time, or catalyst concentration can negatively impact the yield.
-
Product loss during workup and purification: The product may be lost during extraction, crystallization, or chromatographic purification.
Q4: How can I effectively purify the final this compound?
A4: Purification of the final carboxylic acid can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).[1] If significant amounts of non-acidic impurities are present, an acid-base extraction can be employed. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove neutral and basic impurities, and then re-precipitated by acidification.[1] For highly impure samples, column chromatography on silica gel may be necessary, though this can be more challenging with carboxylic acids.
Troubleshooting Guides
Problem 1: Presence of Unreacted Starting Materials in the Crude Product
Possible Causes:
-
Incorrect stoichiometry of reactants.
-
Insufficient reaction time or temperature for the cyclocondensation.
-
Poor quality of starting materials.
Solutions:
-
Verify Stoichiometry: Ensure a 1:1 molar ratio of the 3-aminopyrazole and the β-dicarbonyl compound. A slight excess of one reactant can sometimes be used to drive the reaction to completion, but this may complicate purification.
-
Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.
-
Check Starting Material Purity: Confirm the purity of the starting materials by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.
| Parameter | Recommended Condition | Alternative Condition |
| Reactant Ratio | 1:1 (3-aminopyrazole:β-dicarbonyl) | 1:1.1 (slight excess of β-dicarbonyl) |
| Temperature | Reflux in ethanol or acetic acid | Microwave irradiation for accelerated reaction |
| Reaction Time | 4-24 hours (monitor by TLC) | 10-60 minutes (microwave) |
Problem 2: Incomplete Hydrolysis of the Ethyl Ester Intermediate
Possible Causes:
-
Insufficient amount of base (e.g., NaOH, KOH, LiOH).
-
Short reaction time or low temperature for the hydrolysis.
-
Poor solubility of the ester in the reaction medium.
Solutions:
-
Increase Base Equivalents: Use a larger excess of the base (e.g., 2-4 equivalents) to ensure complete saponification.
-
Extend Reaction Time/Increase Temperature: Allow the reaction to stir for a longer period or gently heat the mixture to facilitate hydrolysis. Monitor the disappearance of the ester spot by TLC.
-
Add a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol, ethanol, or THF can improve miscibility and reaction rate.[2]
| Parameter | Standard Protocol | Troubleshooting Adjustment |
| Base Equivalents | 1.5 - 2.0 eq. | 3.0 - 4.0 eq. |
| Temperature | Room Temperature | 40-60 °C |
| Solvent System | Water/Ethanol | Water/THF or Water/Methanol |
Problem 3: Formation of an Isomeric Impurity
Possible Causes:
-
The cyclocondensation reaction can potentially yield different regioisomers depending on which nitrogen of the aminopyrazole attacks the β-dicarbonyl compound.
Solutions:
-
Control of Reaction Conditions: The regioselectivity of the cyclization is often influenced by the solvent and catalyst.[3] Acidic conditions, such as using acetic acid as a solvent, typically favor the formation of the desired pyrazolo[1,5-a]pyrimidine isomer.
-
Purification: If an isomeric impurity is formed, careful purification by fractional crystallization or column chromatography may be required to isolate the desired product. The different polarity of the isomers often allows for their separation.
Experimental Protocols
Key Experiment: Synthesis of Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
-
To a solution of 3-amino-5-methylpyrazole (1.0 eq.) in glacial acetic acid, add ethyl 2-acetyl-3-oxobutanoate (1.05 eq.).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude ethyl ester.
Key Experiment: Hydrolysis to this compound
-
Suspend the crude ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature or gentle heat (40-50 °C).
-
Monitor the reaction by TLC until the ester is no longer detectable.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 300691-07-0). It includes frequently asked questions and troubleshooting guides to ensure the stability and proper handling of the compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for this compound? A1: To ensure stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] It is crucial to protect it from moisture and direct sunlight.[1][2][4]
Q2: What is the appearance of this compound? A2: The compound is typically a light-yellow solid.[1] Any significant deviation from this appearance may indicate degradation or contamination.
Q3: What personal protective equipment (PPE) should be used when handling this compound? A3: Always wear protective gloves, eye/face protection, and appropriate lab clothing.[1][5] Handling should be performed in a well-ventilated area or under an exhaust hood to avoid dust formation and inhalation.[2][3]
Q4: Is this compound stable in solution? A4: While the solid form is stable under recommended conditions, the stability in various solvents can differ.[2][4] It is best practice to prepare solutions fresh for each experiment. If storage of solutions is necessary, it should be for a short duration at low temperatures (e.g., 2-8°C or -20°C), protected from light, and tested for stability before use.
Q5: What are the known chemical incompatibilities? A5: The compound should not be stored with strong oxidizing agents.[2][6] Contact with such agents could lead to vigorous reactions and degradation of the material.
Storage Condition Summary
The following table summarizes the optimal storage and handling conditions based on available safety data sheets.
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Store in a cool place. | Prevents thermal degradation. | [1][2][3] |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated area. | The compound is moisture-sensitive; prevents hydrolysis and oxidation. | [1][2][4] |
| Light Exposure | Do not store in direct sunlight. | Prevents potential photodegradation. | [1] |
| Form | Solid state. | Greater stability compared to solutions. | [2][4] |
| Incompatibilities | Strong oxidizing agents. | Risk of hazardous reactions and chemical degradation. | [2][6] |
| Container | Use original, suitable, closed containers, such as glass. | Ensures integrity and prevents contamination. | [1][2] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Q: The compound has changed color or appearance. What should I do? A: A change in color (e.g., darkening from light yellow) or texture can indicate degradation or contamination.
-
Verify Storage: Confirm that the compound was stored according to the recommendations (cool, dry, dark).[1][2]
-
Check Purity: Perform an analytical check (e.g., HPLC, LC-MS) to assess purity and identify potential degradation products.
-
Action: If degradation is confirmed, it is recommended to use a new, uncompromised batch of the compound to ensure experimental validity.
Q: I am observing poor solubility in my chosen solvent. How can I improve it? A: Solubility issues can hinder experimental setup.
-
Solvent Choice: The compound is soluble in DMSO and DMF.[2] Test solubility in small quantities before preparing a bulk solution.
-
Techniques: Gentle warming or sonication can aid dissolution. However, be cautious as heat can accelerate degradation.
-
pH Adjustment: For aqueous solutions, adjusting the pH may improve the solubility of the carboxylic acid group. Perform small-scale tests to find the optimal pH without causing degradation.
Q: My analytical results (e.g., HPLC, NMR) show unexpected peaks. What is the cause? A: Extraneous peaks often suggest the presence of impurities or degradation products.
-
Review Handling Protocol: Ensure no contamination occurred during weighing or solution preparation.[5]
-
Analyze the Blank: Run a solvent blank to rule out contamination from the solvent or analytical system.
-
Forced Degradation Study: Compare the chromatogram to samples subjected to forced degradation (see protocol below). This can help identify if the unexpected peaks correspond to known degradation products. The workflow for this process is outlined in the diagram below.
References
Validation & Comparative
Comparative Bioactivity Analysis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their role as kinase inhibitors in cancer therapy.
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases.[1][2] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This guide provides a comparative analysis of the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives, offering insights into their therapeutic potential.
While specific bioactivity data for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not extensively available in the public domain, this guide will focus on closely related and well-characterized analogs from the pyrazolo[1,5-a]pyrimidine class that have demonstrated significant activity against key oncogenic kinases such as Pim-1 and Cyclin-Dependent Kinase 2 (CDK2).
Quantitative Bioactivity Data
The following table summarizes the in vitro inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against their target kinases and their anti-proliferative effects on cancer cell lines. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cell Line | Anti-proliferative GI50/IC50 (µM) | Reference |
| Compound 5h | PIM-1 | 600 | HCT-116 | 1.51 | [1] |
| Compound 6c | PIM-1 | 670 | MCF-7 | 7.68 | [1] |
| Compound 4d | Pim-1 | 610 | MCF-7 | Not specified | [3] |
| Compound 5d | Pim-1 | 540 | MCF-7 | Not specified | [3] |
| BS-194 (4k) | CDK2 | 3 | - | - | |
| CDK1 | 30 | - | - | ||
| CDK9 | 90 | 60 cancer cell lines (mean) | 0.28 | ||
| Compound 17 | CDK2 | 190 | - | - | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the bioactivity of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a kinase by measuring the amount of ADP produced.
Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, recombinant kinase (e.g., PIM-1 or CDK2), and the appropriate substrate in a kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the reaction and deplete excess ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Anti-proliferative Assay (Clonogenic Survival Assay)
This in vitro assay assesses the ability of a single cell to proliferate and form a colony after treatment with a cytotoxic agent.
Protocol:
-
Cell Seeding: Plate a known number of single cells (e.g., 500 cells) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration.
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining:
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they target. The following diagrams illustrate the general signaling pathways of PIM-1 and CDK2, as well as a typical experimental workflow for evaluating kinase inhibitors.
Caption: Simplified PIM-1 Kinase Signaling Pathway.
Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
References
- 1. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 3. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazolopyrimidines: Spotlight on 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] This guide provides a comparative analysis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and other key pyrazolopyrimidine derivatives, with a focus on their anticancer properties and kinase inhibition. The information presented herein is supported by experimental data from various studies.
Introduction to Pyrazolopyrimidines
Pyrazolopyrimidines are heterocyclic compounds that are bioisosteres of purines, allowing them to interact with a variety of biological targets, particularly protein kinases.[3][4] Their planar structure and potential for substitution at multiple positions make them ideal candidates for the design of potent and selective inhibitors.[5] The pyrazolo[1,5-a]pyrimidine core, in particular, has been extensively explored, leading to the development of inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), Pim kinases, and B-Raf kinase.[4][5][6]
Comparative Analysis of Biological Activity
This section provides a comparative overview of the in vitro activity of this compound and other notable pyrazolopyrimidine derivatives against various cancer cell lines and protein kinases. The data, presented in the tables below, has been compiled from multiple sources. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental protocols.
Anticancer Activity
The following table summarizes the cytotoxic activity of selected pyrazolopyrimidine derivatives against common cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Analog | HCT-116 (Colon) | 1.51 | [7] |
| MCF-7 (Breast) | 7.68 | [7] | |
| Pyrazolo[3,4-d]pyrimidine Derivative 1a | A549 (Lung) | 2.24 | [8] |
| Pyrazolo[1,5-a]pyrimidine Derivative 8e | MGC-803 (Gastric) | Not specified, but potent | [6] |
| Pyrazolo[3,4-d]pyrimidine Derivative 14 | HCT-116 (Colon) | 0.006 | [3] |
| MCF-7 (Breast) | 0.045 | [3] | |
| HepG-2 (Liver) | 0.048 | [3] | |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | HCT-116 (Colon) | 0.007 | [3] |
| MCF-7 (Breast) | 0.046 | [3] | |
| HepG-2 (Liver) | 0.048 | [3] |
Kinase Inhibitory Activity
Pyrazolopyrimidines are well-established kinase inhibitors. The following tables compare the inhibitory activity of different derivatives against key oncogenic kinases.
Cyclin-Dependent Kinase (CDK) Inhibition
| Compound | Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine 4k (BS-194) | CDK2 | 3 | [6] |
| CDK1 | 30 | [6] | |
| CDK9 | 90 | [6] | |
| Pyrazolo[3,4-d]pyrimidine Derivative 14 | CDK2 | 57 | [3] |
| Pyrazolo[3,4-d]pyrimidine Derivative 13 | CDK2 | 81 | [3] |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | CDK2 | 119 | [3] |
Pim-1 Kinase Inhibition
| Compound | Kinase | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine 5h | Pim-1 | 0.60 | [7] |
| Pyrazolo[1,5-a]pyrimidine 6c | Pim-1 | 0.67 | [7] |
| Pyrazolo[1,5-a]pyrimidine 5g | Pim-1 | 0.95 | [7] |
| Pyrazolo[1,5-a]pyrimidine 5c | Pim-1 | 1.26 | [7] |
| Pyrazolo[1,5-a]pyrimidine 6a | Pim-1 | 1.82 | [7] |
| SGI-1776 ( imidazo[1,2-b]pyridazine) | Pim-1 | 0.007 | [9] |
B-Raf Kinase Inhibition
| Compound | Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine 17 | B-Raf(V600E) | Potent | [10] |
| Pyrazolopyridine 17 | B-Raf(V600E) | Potent | [11] |
| Pyrazolopyridine 19 | B-Raf(V600E) | Potent | [11] |
Experimental Protocols
This section outlines the general methodologies used to evaluate the biological activity of pyrazolopyrimidine derivatives.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A common synthetic route to 5,7-disubstituted pyrazolo[1,5-a]pyrimidines involves the condensation of a 3-amino-1H-pyrazole with a β-dicarbonyl compound. For the synthesis of this compound, a 3-amino-1H-pyrazole-2-carboxylic acid derivative would be reacted with acetylacetone in a suitable solvent, often with acid catalysis.
In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[12]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[12]
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays.
-
Assay Components: The assay mixture typically contains the kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[3]
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to determine the effect of a compound on cell cycle progression.
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.[3][13]
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[3][13]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined from the DNA content histograms.[3]
Western Blot Analysis
Western blotting is used to assess the effect of a compound on the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Detection: The protein bands are visualized using a chemiluminescent substrate.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazolopyrimidine inhibitors and a general experimental workflow for their evaluation.
Caption: Simplified CDK signaling pathway and the inhibitory action of pyrazolopyrimidines.
Caption: Overview of the Pim-1 signaling pathway and its inhibition by pyrazolopyrimidines.
Caption: The B-Raf/MEK/ERK signaling pathway and the point of intervention for pyrazolopyrimidine inhibitors.
Caption: A general workflow for the synthesis and biological evaluation of pyrazolopyrimidine derivatives.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. benchchem.com [benchchem.com]
Structure-Activity Relationship of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic applications in oncology, inflammation, and other diseases.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid analogs, with a focus on their role as protein kinase inhibitors. The insights are synthesized from various studies on substituted pyrazolo[1,5-a]pyrimidines, providing a framework for the rational design of novel and potent analogs.
Comparative Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs
The following table summarizes the in vitro inhibitory activity (IC50 values) of various pyrazolo[1,5-a]pyrimidine derivatives against several protein kinases. While specific data for a comprehensive series of this compound analogs is limited in publicly available literature, the presented data for related structures allows for the extrapolation of key SAR trends. Modifications at the C2, C5, and C7 positions of the pyrazolo[1,5-a]pyrimidine core significantly influence their inhibitory potency and selectivity.[2]
| Compound/Analog Class | Target Kinase | R² Position | R⁵ Position | R⁷ Position | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine (General) | Pim-1 | Varied amides | Aryl groups | H | Sub-micromolar | [3][4] |
| Pyrazolo[1,5-a]pyrimidine (General) | PI3Kδ | Benzimidazole | H | Morpholine | 18 - 1892 | [5] |
| BS-194 (4k) | CDK2 | 3-isopropyl | 5-ylamino)-1,2,4-butanetriol | benzylamino | 3 | [6] |
| BS-194 (4k) | CDK1 | 3-isopropyl | 5-ylamino)-1,2,4-butanetriol | benzylamino | 30 | [6] |
| BS-194 (4k) | CDK9 | 3-isopropyl | 5-ylamino)-1,2,4-butanetriol | benzylamino | 90 | [6] |
| eCF506 | SRC | Varied | Varied | Varied | <1 | [7] |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Not specified (Antitubercular) | Varied | Varied | Carbonyl | - | [7] |
| Pyrazolo[1,5-a]pyrimidine (General) | CK2 | Cyano | Aniline | Oxetan-3-yl amino | - | [8] |
| Pyrazolo[1,5-a]pyrimidine (General) | TrkA | Carboxamide | H | Varied | 0.2 - 0.4 | [9] |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the nature and position of substituents on the core scaffold.
-
Position 2 (C2): The 2-carboxylic acid moiety is a key feature. It can serve as a crucial hydrogen bond donor or acceptor, interacting with key residues in the ATP-binding pocket of kinases. Conversion of the carboxylic acid to various amides or esters can modulate potency, selectivity, and pharmacokinetic properties. For instance, in a series of PI3Kδ inhibitors, the ester was hydrolyzed to a carboxylic acid, which was then converted to a series of amides to explore SAR.[5]
-
Positions 5 and 7 (C5 and C7): The methyl groups at the 5 and 7 positions of the pyrimidine ring are expected to influence the compound's lipophilicity and steric profile. These groups can occupy hydrophobic pockets within the kinase active site, contributing to binding affinity. The presence of small alkyl groups like methyl at these positions is common in active pyrazolo[1,5-a]pyrimidine-based inhibitors. Modifications at these positions with larger or more polar groups can significantly alter the inhibitory profile. For example, substitution at C7 with groups like morpholine or oxetan-3-yl amino has been shown to improve properties such as solubility and reduce off-target effects.[5][8]
-
General Scaffold: The pyrazolo[1,5-a]pyrimidine core itself acts as a bioisostere of the adenine base of ATP, enabling it to competitively bind to the ATP-binding site of kinases.[2] The nitrogen atoms of the pyrazole and pyrimidine rings are critical for forming hydrogen bonds with the hinge region of the kinase.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized method for determining the in vitro potency of compounds against a target kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP, detected by a luminescent signal, corresponds to higher kinase activity. Inhibition of the kinase results in a higher luminescent signal.
Materials:
-
Test compounds (e.g., this compound analogs) dissolved in DMSO.
-
Target kinase enzyme.
-
Peptide substrate specific for the kinase.
-
Assay buffer (containing appropriate salts, DTT, and BSA).
-
ATP solution.
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a luminescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase enzyme and its specific substrate in the assay buffer.
-
Add the kinase reaction mixture to each well of the assay plate.
-
Initiate the reaction by adding a specific concentration of ATP to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a common signaling pathway targeted by pyrazolo[1,5-a]pyrimidine inhibitors and a general workflow for their evaluation.
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by a pyrazolo[1,5-a]pyrimidine analog.
Caption: General workflow for the discovery and development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
References
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
confirming the target engagement of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dinaciclib, a pyrazolo[1,5-a]pyrimidine derivative, with an alternative CDK inhibitor, Roscovitine. It includes experimental data and protocols to objectively assess their target engagement and performance.
Introduction to Dinaciclib and Target Engagement
Dinaciclib (SCH 727965) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds and exhibits strong inhibitory activity against several CDKs, playing a crucial role in the regulation of the cell cycle and transcription.[1][3][4] Understanding the direct interaction of Dinaciclib with its primary targets is essential for elucidating its mechanism of action and for the development of more selective cancer therapeutics. This guide focuses on the engagement of Dinaciclib with one of its key targets, Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the G1/S phase transition in the cell cycle.[5][6]
To provide a comprehensive performance benchmark, this guide compares Dinaciclib with Roscovitine, another well-characterized CDK inhibitor from the purine class of compounds.[7][8]
Quantitative Data Comparison
The following table summarizes the in vitro inhibitory potency of Dinaciclib and Roscovitine against CDK2.
| Compound | Chemical Scaffold | Target Kinase | IC50 (nM) | Reference(s) |
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine | CDK2 | 1 | [1][2][9] |
| Roscovitine | Purine | CDK2 | 700 | [7][10][11] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of target engagement and cellular effects.
In Vitro CDK2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 protein (as substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test compounds (Dinaciclib, Roscovitine) dissolved in DMSO
-
[γ-³²P]ATP (for radiometric detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)
-
Phosphocellulose filter paper (for radiometric assay)
-
Microplate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of Dinaciclib and Roscovitine in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, recombinant CDK2/Cyclin A2 enzyme, and the Histone H1 substrate.
-
Initiation of Kinase Reaction: In a microplate, add the diluted compounds to the wells. To initiate the kinase reaction, add the reaction mixture containing ATP (and a tracer amount of [γ-³²P]ATP for the radiometric method) to each well.
-
Incubation: Incubate the reaction plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[12]
-
Luminescence-Based Assay (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which correlates with kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[13][14]
Materials:
-
Human cancer cell line expressing CDK2 (e.g., HCT116)
-
Cell culture medium and reagents
-
Test compounds (Dinaciclib, Roscovitine) dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against CDK2 and a loading control)
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with the desired concentration of Dinaciclib, Roscovitine, or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Harvest the cells and resuspend them in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by a cooling step.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]
-
Protein Quantification and Western Blot Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fractions. Analyze the levels of soluble CDK2 in each sample by Western blotting using a specific antibody.[13]
-
Data Analysis: Quantify the band intensities for CDK2 at each temperature. Normalize the intensities to the unheated control. Plot the percentage of soluble CDK2 against the temperature for both the vehicle- and compound-treated samples to generate melt curves. A shift in the melting temperature (Tm) indicates target engagement.[13]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding kinetics and affinity of a small molecule to its protein target in real-time.[16]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human CDK2/Cyclin A2 protein
-
Test compounds (Dinaciclib, Roscovitine) dissolved in a suitable running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., NHS, EDC, ethanolamine)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization: Covalently immobilize the recombinant CDK2/Cyclin A2 protein onto the surface of a sensor chip using standard amine coupling chemistry.[17]
-
Analyte Injection: Prepare a series of concentrations of Dinaciclib and Roscovitine in the running buffer. Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the binding (association) and subsequent release (dissociation) of the analyte from the ligand in real-time by measuring the change in the SPR signal (measured in Resonance Units, RU).[16]
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a pulse of a suitable regeneration solution to remove the bound analyte.[17]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the CDK2 signaling pathway and a general experimental workflow for confirming target engagement.
Caption: CDK2 Signaling Pathway and Inhibition by Dinaciclib.
Caption: Experimental Workflow for Target Engagement Confirmation.
References
- 1. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dhvi.duke.edu [dhvi.duke.edu]
Comparative Analysis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Cross-Reactivity Perspective
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the potential cross-reactivity of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with other kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. This guide provides supporting data from structurally related compounds to infer potential off-target interactions and guide selectivity profiling.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. While this compound is a specific entity within this class, its cross-reactivity profile is not extensively documented in publicly available literature. However, by examining the structure-activity relationships (SAR) and kinase inhibition data of structurally analogous compounds, we can infer potential cross-reactivity targets and design effective selectivity screening strategies.
Inferred Cross-Reactivity Profile
The pyrazolo[1,5-a]pyrimidine core is known to interact with the ATP-binding site of various kinases. Substitutions at the 2, 5, and 7-positions of the ring system play a crucial role in determining the potency and selectivity of these inhibitors. Given the structural features of this compound, it is plausible that it may exhibit inhibitory activity against a range of kinases similar to other compounds sharing the same core scaffold.
Comparative Kinase Inhibition Data of Structurally Related Pyrazolo[1,5-a]pyrimidines
To provide a comparative context, the following table summarizes the inhibitory activities of several pyrazolo[1,5-a]pyrimidine derivatives against a panel of kinases. This data, gathered from various studies, highlights the diverse kinase families that can be targeted by this scaffold and suggests potential cross-reactivity for this compound.
| Compound Name/Reference | Primary Target(s) | Other Significant Targets (IC50/Ki in nM) | Reference |
| Compound 18b | CDK9 | FLT3 (>1000), PI3Kα (>1000) | [1] |
| Dinaciclib Analogues | CDK2 | CDK1, CDK5, CDK9 (28-80) | [2] |
| IRAK4 Inhibitor (Compound 6) | IRAK4 | Inhibited 22 out of 220 kinases at 1 µM | [3] |
| CK2 Inhibitor (IC20) | CK2α (12) | Highly selective (S35=0.02) | [4] |
| Trk A Inhibitor (Compound 42) | TrkA (87) | ALK2 (105) | [5][6] |
Signaling Pathway Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold typically functions as an ATP-competitive inhibitor, targeting the kinase domain of protein kinases. This inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The diagram below illustrates a generalized kinase signaling pathway that can be inhibited by these compounds.
Caption: Generalized kinase signaling pathway and the inhibitory action of a pyrazolo[1,5-a]pyrimidine compound.
Experimental Protocols
To assess the cross-reactivity of this compound, a comprehensive kinase profiling assay is recommended. The following outlines a general experimental workflow for such a study.
Kinase Panel Screening Workflow
Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.
Detailed Methodologies
1. Compound Preparation and Dilution:
-
This compound is dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
A series of dilutions are prepared in an appropriate assay buffer to achieve the desired final concentrations for the dose-response curve.
2. Biochemical Kinase Assays (Example: LanthaScreen™ Eu Kinase Binding Assay):
-
This assay measures the binding of the test compound to the kinase of interest.
-
Reagents: Kinase, fluorescently labeled ATP tracer (Alexa Fluor™ 647), and a europium-labeled anti-tag antibody.
-
Procedure:
-
Kinase, tracer, and antibody are combined in a microplate well.
-
The test compound at various concentrations is added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a suitable plate reader.
-
-
Principle: When the tracer is bound to the kinase, the europium-labeled antibody and the Alexa Fluor™ 647 tracer are in close proximity, resulting in a high FRET signal. A compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.
3. Data Analysis and IC50 Determination:
-
The raw fluorescence data is normalized to a percentage of inhibition relative to positive and negative controls.
-
The normalized data is then plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
4. Selectivity Profiling:
-
The IC50 values obtained for the target kinase are compared with the IC50 values for a broad panel of other kinases.
-
Selectivity can be expressed as a ratio of IC50 values (e.g., IC50 off-target / IC50 on-target). A higher ratio indicates greater selectivity.
Conclusion
While direct experimental data for the cross-reactivity of this compound is limited, the analysis of structurally related compounds provides valuable insights into its potential off-target profile. The pyrazolo[1,5-a]pyrimidine scaffold is a versatile kinase inhibitor core, and substitutions significantly influence selectivity. Based on the available data, it is reasonable to hypothesize that this compound may interact with various kinase families, including CDKs, Trks, and others. Therefore, comprehensive kinase profiling using robust biochemical assays is essential to fully characterize its selectivity and guide further drug development efforts. The experimental protocols outlined in this guide provide a framework for conducting such studies.
References
- 1. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with known inhibitors
Comparative Efficacy Analysis of Pyrazolo[1,5-a]pyrimidine Scaffolds as Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Notably, this scaffold is a recurring motif in the design of potent protein kinase inhibitors, which are crucial in the development of targeted cancer therapies. This guide provides a comparative overview of the efficacy of compounds based on this scaffold, with a focus on their role as kinase inhibitors.
It is important to note that as of this publication, specific biological target and quantitative efficacy data for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid are not available in the public domain. Therefore, to illustrate a comparative framework, this guide will focus on Cyclin-Dependent Kinase 2 (CDK2) as a representative target for inhibitors containing the pyrazolo[1,5-a]pyrimidine core. We will compare the efficacy of well-characterized CDK2 inhibitors, Dinaciclib and Roscovitine, to provide a benchmark for the potential evaluation of novel compounds like this compound.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dinaciclib and Roscovitine against CDK2 and other related cyclin-dependent kinases. A placeholder for the target compound is included to highlight the absence of available data and to provide a template for future studies.
| Compound | Target | IC50 (nM) | Other Kinases Inhibited (IC50) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Dinaciclib (SCH 727965) | CDK2 | 1 | CDK1 (3 nM), CDK5 (1 nM), CDK9 (4 nM)[1][2][3] |
| Roscovitine (Seliciclib) | CDK2/Cyclin E | 100 - 700 | CDK1 (2,700 nM), CDK5 (160 - 200 nM), CDK7 (490 nM), CDK9 (~790 nM)[4][5][6] |
Signaling Pathway and Experimental Workflow
To understand the context of CDK2 inhibition, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are standard protocols for key experiments.
In Vitro Kinase Assay (CDK2/Cyclin E)
This assay determines the direct inhibitory effect of a compound on the kinase activity of the CDK2/Cyclin E complex.
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin E complex.
-
Histone H1 (as a substrate).
-
[γ-³²P]ATP or fluorescently labeled ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Test compound (serial dilutions).
-
Positive control inhibitor (e.g., Dinaciclib).
-
Negative control (DMSO vehicle).
-
96-well plates.
-
Phosphocellulose filter mats or SDS-PAGE equipment.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant CDK2/Cyclin E, and the histone H1 substrate in each well of a 96-well plate.
-
Add serial dilutions of the test compound or control inhibitors to the wells. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic or cytostatic effects of an inhibitor.
-
Reagents and Materials:
-
Human cancer cell line (e.g., a line with known CDK2 dependency).
-
Complete cell culture medium.
-
Test compound (serial dilutions).
-
Control inhibitor and vehicle control (DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound or controls.
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[5][7]
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by established compounds like Dinaciclib, derivatives of this core structure can achieve high-affinity binding to targets such as CDK2. While a direct comparison involving this compound is not yet possible due to the absence of public data, the experimental framework provided in this guide offers a clear path for its evaluation. Future in vitro and cell-based studies are essential to elucidate the specific biological targets and therapeutic potential of this and other novel pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
Assessing the Selectivity of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of highly selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative assessment of the potential selectivity of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a member of the promising pyrazolo[1,5-a]pyrimidine class of kinase inhibitors. Due to the absence of publicly available kinase screening data for this specific compound, this analysis leverages data from structurally related pyrazolo[1,5-a]pyrimidine analogs and compares them against well-characterized, clinically relevant kinase inhibitors.
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known to be a versatile hinge-binding motif for various protein kinases.[1][2] Derivatives of this core have demonstrated potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), Casein Kinase 2 (CK2), and Tropomyosin receptor kinases (Trks).[1][3][4][5][6][7][8][9][10][11] The selectivity of these compounds is highly dependent on the substitutions at various positions of the pyrazolo[1,5-a]pyrimidine ring system. This guide presents a comparative analysis of representative pyrazolo[1,5-a]pyrimidine analogs alongside established kinase inhibitors—the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the more selective EGFR inhibitor Gefitinib—to contextualize the potential selectivity profile of this compound.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activities (IC50 or Kd values) of selected pyrazolo[1,5-a]pyrimidine derivatives and comparator compounds against various protein kinases. Lower values indicate higher potency.
| Compound | Target Kinase(s) | Inhibition (IC50/Kd, nM) | Selectivity Notes |
| Pyrazolo[1,5-a]pyrimidine Analogs | |||
| CPL302415 (Benzimidazole derivative) | PI3Kδ | 18 | High selectivity against other PI3K isoforms: PI3Kα/δ = 79-fold; PI3Kβ/δ = 1415-fold; PI3Kγ/δ = 939-fold.[4] |
| IC20 (Acyclic derivative) | CK2 | 12 (Kd) | Exhibited excellent selectivity in a kinome-wide screen, with exclusive selectivity for the two CK2 isoforms.[1][2][12] |
| Compound 4k (BS-194) | CDK2, CDK1, CDK9 | 3, 30, 90 | A potent CDK inhibitor with selectivity among the CDK family.[9][13] |
| Compound 14j (Macrocyclic derivative) | TrkA, TrkA (G595R) | 0.86, 6.92 | Showed higher selectivity for Trk inhibition over ALK (IC50 = 350 nM) compared to the known Trk inhibitor TPX-0005.[7][14] |
| Comparator Kinase Inhibitors | |||
| Staurosporine | Broad Spectrum | ~2-20 | A potent, non-selective inhibitor of a wide range of kinases.[15][16][17] |
| Dasatinib | Multi-targeted | ABL1 (0.1), SRC (0.2) | A potent inhibitor of ABL and SRC family kinases, but also inhibits numerous other kinases at nanomolar concentrations.[18][19][20][21][22] |
| Gefitinib | EGFR | ~26-57 | A selective inhibitor of EGFR tyrosine kinase.[23][24][25][26] While highly selective for EGFR, it can inhibit other kinases like RICK and GAK at higher concentrations.[23] |
Experimental Protocols
The assessment of kinase inhibitor selectivity relies on robust and standardized experimental methodologies. The data presented in this guide were generated using one or more of the following widely accepted assays:
1. In Vitro Kinase Inhibition Assays (Biochemical Assays):
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: A kinase, its substrate (often a peptide), and a phosphate donor (typically ATP) are incubated with the test compound. The amount of phosphorylated substrate is then quantified.
-
Common Readouts:
-
Radiometric Assays: Utilize [γ-³²P]ATP or [γ-³³P]ATP, where the incorporation of the radiolabeled phosphate into the substrate is measured.
-
Fluorescence-Based Assays: Employ modified substrates or antibodies that generate a fluorescent signal upon phosphorylation.
-
Luminescence-Based Assays: Measure the depletion of ATP using an enzyme like luciferase.
-
-
Data Analysis: The concentration of the inhibitor that reduces kinase activity by 50% is determined and reported as the IC50 value.
2. Kinome-Wide Binding Assays (e.g., KINOMEscan™):
These assays assess the binding affinity of a compound to a large panel of kinases, providing a broad overview of its selectivity.
-
Principle: The test compound is competed against an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR).
-
Data Analysis: Results are often reported as the dissociation constant (Kd) or as a percentage of the control, where a lower percentage indicates stronger binding.
3. Thermal Shift Assays (TSA):
This biophysical method measures the stabilization of a kinase by a bound inhibitor.
-
Principle: The melting temperature (Tm) of a kinase is determined in the presence and absence of the test compound. Ligand binding stabilizes the protein, leading to an increase in its Tm.
-
Data Analysis: The change in melting temperature (ΔTm) is proportional to the binding affinity of the compound.
Visualizing Biological Context and Experimental Design
To better understand the implications of kinase inhibitor selectivity and the methods used to assess it, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Conclusion
While direct experimental data for this compound is not currently available in the public domain, the extensive research on the pyrazolo[1,5-a]pyrimidine scaffold strongly suggests its potential as a potent kinase inhibitor. The selectivity profile of this specific molecule will be dictated by the nature of the substitutions on the core structure. The comparative data presented herein for various analogs and established inhibitors provide a valuable framework for predicting and evaluating its potential therapeutic utility. Further investigation through comprehensive kinase screening is warranted to fully elucidate the selectivity and therapeutic potential of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrizolo[1,5-a]pyrimidine derivatives of the second-generation TRK inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gefitinib - Wikipedia [en.wikipedia.org]
- 26. selleckchem.com [selleckchem.com]
Preclinical Powerhouse: A Comparative Guide to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Analogs and Approved CDK Inhibitors
For Immediate Release
This guide provides a detailed preclinical comparison of the investigational pyrazolo[1,5-a]pyrimidine derivative, BS-194, a multi-cyclin-dependent kinase (CDK) inhibitor, with the three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of CDK inhibition in oncology.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. BS-194, a derivative of this class, has demonstrated potent inhibitory activity against multiple CDKs, suggesting a broader mechanism of action compared to the highly selective CDK4/6 inhibitors that have transformed the treatment of hormone receptor-positive (HR+) breast cancer. This guide aims to provide an objective comparison of their preclinical profiles, offering insights into their respective strengths and potential therapeutic applications.
At a Glance: Comparative Preclinical Data
The following tables summarize the key preclinical data for BS-194 and the approved CDK4/6 inhibitors, highlighting their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | BS-194[1] | Palbociclib[2] | Ribociclib[2][3] | Abemaciclib[2] |
| CDK1/cyclin B | 30 | >10,000 | 850 | 63 |
| CDK2/cyclin E | 3 | 80 | 110 | 7 |
| CDK4/cyclin D1 | - | 11 | 10 | 2 |
| CDK5/p25 | 30 | - | - | - |
| CDK6/cyclin D3 | - | 16 | 39 | 4 |
| CDK7/cyclin H | 250 | - | - | - |
| CDK9/cyclin T1 | 90 | >10,000 | 400 | 39 |
Table 2: In Vitro Antiproliferative Activity (GI50/IC50, µM)
| Cell Line (Cancer Type) | BS-194 (Mean GI50)[1] | Palbociclib (IC50) | Ribociclib (IC50) | Abemaciclib (IC50) |
| MCF-7 (Breast, ER+) | 0.280 | 0.02 - 0.08[2] | 0.1 - 0.4[2] | 0.01 - 0.05[2] |
| T-47D (Breast, ER+) | 0.280 | 0.04 - 0.1[2] | 0.2 - 0.6[2] | 0.02 - 0.08[2] |
| MDA-MB-231 (Breast, ER-) | 0.280 | >10[2] | >10[2] | 1 - 5[2] |
Note: The GI50 for BS-194 is a mean value across 60 cancer cell lines. The IC50 ranges for Palbociclib, Ribociclib, and Abemaciclib are typical values from published literature and can vary based on experimental conditions.
Table 3: In Vivo Efficacy in Human Tumor Xenograft Models
| Compound | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| BS-194 | Human Tumor Xenografts | 25 mg/kg, oral | Significant inhibition | [1] |
| Palbociclib | MCF-7 (Breast) | Not specified | Significant reduction | [4] |
| Ribociclib | JeKo-1 (Mantle Cell Lymphoma) | 75 mg/kg, daily | Complete tumor regression | [3][5] |
| Abemaciclib | ZR-75-1 (Breast) | 75 mg/kg, daily | Tumor regression | [6] |
Note: The level of detail regarding tumor models and specific quantitative tumor growth inhibition varied across the sources.
Table 4: Preclinical Pharmacokinetic Parameters in Mice
| Parameter | BS-194 | Palbociclib | Ribociclib | Abemaciclib |
| Oral Bioavailability | Orally bioavailable | Moderate (23-56% in nonclinical species)[7] | Orally bioavailable | Orally bioavailable |
| Elimination Half-life | 178 min | - | - | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the preclinical evaluation of these compounds, the following diagrams are provided.
Caption: Simplified signaling pathway of CDK-mediated cell cycle progression and the points of inhibition for BS-194 and approved CDK4/6 inhibitors.
Caption: Generalized experimental workflow for the preclinical evaluation of CDK inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, based on common methodologies reported in the literature.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against specific CDK/cyclin complexes.
Materials:
-
Recombinant human CDK/cyclin enzymes (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3).
-
Substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb).
-
ATP (Adenosine triphosphate).
-
Test compound (e.g., BS-194, Palbociclib) dissolved in DMSO.
-
Kinase assay buffer.
-
384-well plates.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then further dilute in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the recombinant CDK/cyclin enzyme, the Rb-derived peptide substrate, and the diluted test compound.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. The final concentration of ATP is typically at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay such as the ADP-Glo™ kit.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
Objective: To determine the effect of a compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231).
-
Complete cell culture medium.
-
Test compound dissolved in DMSO.
-
96-well clear-bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well) and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plates to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percent viability relative to the vehicle control and determine the GI50 or IC50 value by plotting the percent viability against the logarithm of the compound concentration.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a compound.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Human cancer cell line (e.g., MCF-7, ZR-75-1).
-
Matrigel (or similar basement membrane matrix).
-
Test compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage) and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily).
-
Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like pRb and Ki-67).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.
This comparative guide provides a snapshot of the preclinical data available for BS-194 and the approved CDK4/6 inhibitors. While BS-194 shows promise with its broad CDK inhibition profile, further studies are needed to fully elucidate its therapeutic potential and safety profile in comparison to the established CDK4/6 inhibitors. The provided data and protocols can serve as a valuable resource for researchers in the design and interpretation of future preclinical studies in the field of CDK inhibition.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a compound that requires handling as hazardous waste. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Profile and Safety First
Before initiating any disposal procedures, it is crucial to be fully aware of the hazard profile of this compound. Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2).[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1]
Always wear appropriate Personal Protective Equipment (PPE) when handling this chemical for disposal. This includes, but is not limited to:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
All handling should be conducted in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[1][2]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be discarded down the drain or in regular municipal trash.[2]
1. Waste Minimization: Before beginning experimental work, carefully calculate the necessary amounts of this compound to avoid generating excess waste.[2]
2. Waste Segregation: Proper segregation is essential to prevent dangerous chemical reactions.
-
Solid Waste: Collect un-dissolved this compound waste in a dedicated, sealed container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be segregated based on the solvent's properties (e.g., halogenated or non-halogenated).
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents.[3]
3. Labeling: As soon as the first particle of waste is placed in the container, it must be clearly labeled. The label should include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound".[2]
-
The CAS Number: 300691-07-0.
-
A clear indication of the hazards (e.g., "Harmful," "Irritant").[2]
-
The accumulation start date.[2]
-
The name of the principal investigator and the laboratory location.[2]
4. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.[2]
-
The SAA should feature secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[2]
-
Keep the waste container tightly closed at all times, except when adding waste.[2]
5. Arranging for Final Disposal: Once the waste container is full, or the accumulation time limit set by your institution has been reached, arrange for its collection by a licensed hazardous waste disposal company.[1][2] This may involve contacting your institution's Environmental Health and Safety (EHS) department to coordinate the pickup.
Contaminated Packaging: Dispose of any packaging that has been contaminated with this compound as you would the unused product itself.[1][3] Do not mix it with other waste.[3][4]
Summary of Key Disposal Information
| Parameter | Guideline | Citation |
| Primary Disposal Route | Licensed hazardous waste disposal company. | [1][2] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | [1][2] |
| Waste Type | Hazardous Waste | [2][5] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | [2][5] |
| Waste Segregation | Separate solids from liquids; do not mix with incompatible materials (e.g., strong oxidizers). | [2][3] |
| Container Labeling | "Hazardous Waste," full chemical name, hazards, accumulation date, lab details. | [2] |
| Storage | Closed, labeled container in a designated Satellite Accumulation Area with secondary containment. | [2] |
| Contaminated Packaging | Treat as unused product and dispose of as hazardous waste. | [1][3] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of chemical waste.
References
Personal protective equipment for handling 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The following procedures are based on safety data for structurally similar compounds and general best practices for handling powdered carboxylic acids.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against dust particles and potential splashes. A face shield is recommended when there is a significant risk of splashing or dust generation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Inspect gloves for any defects before use and change them immediately if they become contaminated.[1][3] |
| Body Protection | A chemical-resistant lab coat, fully buttoned. | Provides a barrier against incidental contact with the chemical.[1][3] For larger quantities, an impervious apron should be worn. |
| Respiratory Protection | NIOSH-approved respirator. | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1] If engineering controls are insufficient, a respirator is required.[1][3] |
| Foot Protection | Fully enclosed shoes made of a chemical-resistant material. | Protects feet from spills and falling objects.[1] |
Hazard Mitigation and Handling
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust.[1]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Safe Handling Practices:
-
Avoid generating dust.[4]
-
Do not get in eyes, on skin, or on clothing.[4]
-
Avoid ingestion and inhalation.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in laboratory areas.[1]
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific work area, preferably within a chemical fume hood.[1] Assemble all necessary equipment, including spatulas, weigh boats, and labeled waste containers, before handling the chemical.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: Carefully weigh the desired amount of the compound on a weigh boat. Use a spatula to transfer the solid, minimizing any dust creation.
-
Post-Handling: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, and finally eye protection).
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Unused Chemical: Unused or unwanted chemical should be disposed of as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[5]
-
Follow all federal, state, and local regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
Safe Handling Workflow
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
